This compound is a xanthophyll carotenoid that serves as a primary light-harvesting pigment in various marine organisms, constituting approximately 10% of all naturally occurring carotenoids [1] [2]. This bioactive compound features a unique molecular structure with an allene bond, epoxy, carbonyl, and hydroxyl groups, which contribute to its diverse biological activities and chemical properties [1]. The global market for this compound was valued at approximately $209.45 million in 2024, with projected growth to $294.72 million by 2030, reflecting a 5% annual expansion driven by increasing consumer preference for natural functional ingredients in nutraceuticals, cosmetics, and pharmaceuticals [1]. This market growth underscores the need for comprehensive understanding of this compound sources and optimized production methodologies to meet escalating demand in drug development and functional food applications.
The commercial significance of this compound is further highlighted by its price range of $40,000-80,000 per kilogram for purified forms, depending on the degree of purity and concentration [3]. Approximately 500 tons of this compound were produced globally in 2016, with an annual increase of 5.3% estimated between 2016 and 2021 [3]. Major manufacturers including Oryza Oil & Fat Chemical, Nutraceuticals, and Yigeda Bio-Technology collectively hold around 42% of the market share, with North America, Europe, and Asia-Pacific representing the largest regional markets [1]. This commercial landscape, coupled with this compound's demonstrated anti-obesity, antidiabetic, anticancer, and anti-inflammatory properties, establishes its considerable potential as a lead compound for pharmaceutical development.
The selection of optimal biological sources for this compound production represents a critical consideration for researchers and industry professionals. Both macroalgae (seaweeds) and microalgae accumulate this compound, but with significant differences in content, biomass productivity, and cultivation requirements. Microalgae generally demonstrate substantially higher this compound content compared to macroalgae, with some species containing up to 100 times more this compound per unit dry weight [4]. This significant disparity, coupled with faster growth rates and easier extraction processes, positions microalgae as a superior source for industrial-scale this compound production, despite the historical use of macroalgae in traditional applications.
Table 1: this compound Content in Promising Microalgal Species
| Species | This compound Content | Class/Type | Key Advantages |
|---|---|---|---|
| Mallomonas sp. | 26.6 mg/g DW | Synurophyceae | Highest reported content; heterokont microalgae |
| Pavlova sp. | 27.91 mg/g DW, 7.89 mg/L/day productivity | Prymnesiophyceae | High productivity; suitable for outdoor photobioreactors |
| Phaeodactylum tricornutum | 0.2-0.7% DW (2-7 mg/g) | Diatom | Well-characterized; genetic tools available; adaptable cultivation |
| Tisochrysis lutea | 0.2-0.6% DW (2-6 mg/g) | Prymnesiophyceae | Suitable for seasonal outdoor cultivation |
| Hibberdia magna | ≈1.2% DW (12 mg/g) | Freshwater Chrysophyte | Freshwater cultivation reduces costs |
| Isochrysis galbana | Moderate levels | Haptophyta | Produces multiple bioactive compounds; integrated processing |
Table 2: this compound Content in Brown Macroalgae (Seaweeds)
| Species | This compound Content | Sample Condition | Geographical Origin |
|---|---|---|---|
| Padina minor | 0.50 mg/g | Dried | Malaysia |
| Sargassum binderi | 0.45 mg/g | Dried | Malaysia |
| Turbinaria conoides | 0.27 mg/g | Dried | Malaysia |
| Undaria pinnatifida | 0.24-0.58 mg/g FW | Fresh | Various [4] |
| Saccharina japonica | 0.02-0.44 mg/g FW | Fresh | Various [4] |
| Fucus serratus | 0.39-0.45 mg/g (seasonal) | Dried | Ireland [5] |
| Ascophyllum nodosum | Varies seasonally | Dried | Ireland [5] |
Microalgae offer several distinct advantages for this compound production, including rapid growth rates with doubling times as short as hours, reduced cultivation space requirements, and consistently high this compound content unaffected by seasonal variations [4]. Furthermore, microalgal cultivation doesn't require arable land and can be conducted in closed photobioreactor systems, enabling year-round production independent of climatic conditions [4]. Species such as Phaeodactylum tricornutum have been extensively studied, with well-developed genetic tools available for strain improvement, while freshwater species like Hibberdia magna offer the additional advantage of reduced cultivation costs by eliminating the need for seawater-based media [6].
Macroalgae (brown seaweeds) remain relevant sources due to their established cultivation methods and existing processing infrastructure, particularly in Asian countries [2]. However, they present significant limitations including lower this compound content, longer growth cycles (often months to years), and pronounced seasonal variation in this compound accumulation [5] [4]. Additionally, macroalgae typically have complex cell wall structures rich in polysaccharides like alginic acid, which complicate extraction processes and increase production costs [4]. The seasonal variability in this compound content is particularly problematic for standardized pharmaceutical applications, as demonstrated by research showing significant fluctuations in this compound levels in species like Fucus serratus and Ascophyllum nodosum across different months and seasons [5].
Microalgae cultivation for this compound production employs three primary cultivation modes: autotrophic (relying solely on photosynthesis), mixotrophic (combining photosynthesis and organic carbon utilization), and heterotrophic (utilizing organic carbon without light) systems [1]. Recent advances have demonstrated that mixotrophic cultivation strategies incorporating organic carbon sources show particular promise for enhancing both biomass production and this compound accumulation [1]. Optimization of cultivation parameters is essential for maximizing this compound yield, with light intensity, nutrient availability, temperature, and salinity representing critical factors that interact in complex ways to influence production efficiency.
Table 3: Optimal Culture Conditions for this compound Production in Selected Microalgae
| Species | Light Intensity (μmol/m²/s) | Temperature (°C) | Nutrient Conditions | Salinity | Highest Reported this compound |
|---|---|---|---|---|---|
| Phaeodactylum tricornutum | 30-100 | Species-specific | High nitrate (300 mg/L) | 20‰ | 5.92% DW [3] |
| Isochrysis zhangjiangensis | 40 (low for content) | Not specified | Not specified | Not specified | 2.33% DW [3] |
| Tisochrysis lutea | 50 (low for content) | 25 | Not specified | Not specified | 0.52% DW [3] |
| Nitzschia laevis | 10 | Not specified | Not specified | Not specified | 1.11% DW (heterotrophic) [3] |
| Mallomonas sp. SBV13 | 24 | Not specified | Not specified | Not specified | ≈2.50% DW [3] |
Light Intensity and Quality: Light represents one of the most crucial factors influencing this compound production, with most species showing higher this compound content at lower light intensities (typically 10-100 μmol/m²/s), while higher light intensities promote biomass accumulation [3]. This inverse relationship between biomass production and this compound content creates a fundamental trade-off that must be carefully balanced based on production objectives. For instance, Isochrysis zhangjiangensis achieves maximum this compound content (2.33% DW) at 40 μmol/m²/s, while higher intensities up to 300 μmol/m²/s increase biomass but reduce this compound concentration [3]. Light management strategies including light-emitting diodes (LEDs) with specific wavelength combinations and light-dark cycling regimes have shown promise in optimizing this balance.
Nutrient Manipulation: Nitrogen availability significantly influences this compound accumulation, with most species showing enhanced this compound content under higher nitrogen concentrations [3]. For example, Phaeodactylum tricornutum and Cylindrotheca fusiformis both demonstrate increased this compound content at 300 mg/L nitrate compared to nitrogen-limited conditions [3]. In Phaeodactylum tricornutum, cultivation in f/2 medium supplemented with 10× nitrate yielded 5.92% DW this compound content [3]. Nutrient stress strategies, particularly nitrogen limitation followed by repletion, have been explored to enhance carotenoid accumulation, though species-specific optimization is essential.
Temperature and Salinity Control: Temperature optimization is species-specific but generally falls within 15-25°C for maximal this compound content, while higher temperatures often favor biomass production [3]. For instance, Tisochrysis lutea achieves maximal this compound content at 25°C, while biomass production is highest at 30°C [3]. Salinity requirements also vary significantly between species, with Phaeodactylum tricornutum showing optimal this compound production at 20‰ salinity, while Cylindrotheca fusiformis performs better at 10‰ salinity [3]. These parameters interact with other environmental factors, requiring integrated optimization approaches for maximal productivity.
The efficiency of this compound extraction is profoundly influenced by the structural characteristics of algal cell walls, which vary significantly between species and present different barriers to solvent penetration [6]. Microalgae with thin cell walls, such as Tisochrysis lutea, generally permit easier solvent access and require less aggressive extraction methods [6]. In contrast, species like diatoms with rigid silica-based cell walls (e.g., Phaeodactylum tricornutum) necessitate more robust disruption techniques [6]. Effective pretreatment strategies are therefore essential for maximizing this compound recovery, with mechanical, thermal, and enzymatic approaches representing the primary categories of disruption methods.
Mechanical Disruption Methods: Mechanical techniques apply physical forces to break cell walls and include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and high-pressure homogenization [6]. UAE utilizes cavitation forces generated by ultrasonic waves to disrupt cell walls, typically operating at frequencies between 20-100 kHz [6]. MAE employs microwave radiation (300 MHz-300 GHz) to rapidly heat water within cells, generating internal pressure that ruptures cell walls [6]. These methods have demonstrated significantly improved extraction efficiency compared to conventional techniques, with the added advantage of reduced processing times and solvent consumption.
Thermal and Enzymatic Treatments: Thermal pretreatment involves heating algal biomass to temperatures typically between 50-80°C to weaken cell wall structures through degradation of structural polysaccharides [6]. Enzymatic approaches utilize specific enzymes such as cellulases, pectinases, and alginases to selectively degrade cell wall components without damaging the target compound [6]. Enzyme-assisted extraction (EAE) offers the advantage of high specificity and mild processing conditions that preserve this compound integrity, though enzyme costs and reaction times present economic considerations for large-scale applications.
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (SC-CO2) has emerged as an environmentally friendly alternative to conventional organic solvents, with favorable critical parameters (31.1°C, 7.4 MPa) that preserve thermolabile compounds like this compound [7]. The addition of ethanol as an entrainer (typically 3-5 mL) significantly improves extraction efficiency by increasing solvent polarity [7]. Optimization studies using Response Surface Methodology (RSM) have identified ideal parameters for SC-CO2 extraction from Undaria pinnatifida stems, achieving this compound yields of 22.09 ± 0.69 mg/g extract [7]. SC-CO2 extraction offers the additional advantage of producing extracts with fewer polar impurities, simplifying subsequent purification steps.
Green Solvent Systems: Recent research has explored deep eutectic solvents (DES) as sustainable alternatives to conventional organic solvents [6]. These novel solvent systems demonstrate enhanced extraction efficiency by modifying cell wall permeability and improving solubilization of intracellular compounds [6]. The tunable properties of DES allow customization for specific algal species and target compounds, potentially offering improved selectivity compared to traditional solvents. Combined with pretreatment methods, DES extraction represents a promising approach for developing environmentally sustainable this compound production processes.
The biosynthetic pathway of this compound begins with the methylerythritol phosphate (MEP) pathway that produces fundamental precursors dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) [8]. These precursors are converted to geranylgeranyl diphosphate (GGPP) by geranylgeranyl pyrophosphate synthase (GGPS), which then undergoes a series of transformations to ultimately yield this compound [4]. While the complete pathway has not been fully elucidated, significant progress has been made in identifying key enzymes, particularly in the model diatom Phaeodactylum tricornutum [8]. Recent research has identified CRTISO5 as the novel enzyme responsible for the final step of this compound biosynthesis, converting phaneroxanthin to this compound through a unique hydration reaction at the carbon-carbon triple bond [8].
Visualization of the this compound biosynthetic pathway in microalgae, highlighting known enzymes and potential branching routes. The pathway illustrates conversion from basic isoprenoid precursors to this compound, with recently identified enzymes VDL1 and CRTISO5 playing crucial roles in final steps.
Advanced metabolic engineering approaches offer powerful tools for enhancing this compound production in microalgae. Overexpression of rate-limiting enzymes in the carotenoid biosynthetic pathway has demonstrated significant success, with engineered Phaeodactylum tricornutum strains showing 1.45-fold increased this compound production following phytone synthase (PSY) introduction [8]. Similarly, expression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) – the first enzyme in the MEP pathway – achieved this compound levels of 24.2 mg/g DCW [8]. These "push" strategies increase metabolic flux through the biosynthetic pathway, effectively enhancing precursor availability for this compound production.
Multi-Gene Engineering Approaches: Simultaneous manipulation of multiple pathway genes has shown synergistic effects on this compound accumulation. Triple overexpression of Vdr/Vde/Zep3 in Phaeodactylum tricornutum resulted in a fourfold increase in this compound production [8]. Similarly, dual overexpression of DXS and LYCB genes achieved this compound yields of 6.53 mg/g DCW [8]. These multi-gene approaches balance metabolic flux throughout the entire pathway rather than at single bottlenecks, representing a more sophisticated engineering strategy. The development of CRISPR/Cas9 systems for diatoms now enables precise genome editing, opening possibilities for more targeted manipulations including knockout of competing pathways or regulation of endogenous gene expression [1].
Integrated Strain Development: Beyond targeted genetic engineering, random mutagenesis combined with high-throughput screening has proven highly effective for strain improvement. A fluorescence-based screening approach identified Phaeodactylum tricornutum mutants with 69.3% higher this compound content compared to wild-type strains [4]. UV mutagenesis has also generated improved strains with enhanced this compound accumulation [4]. These non-targeted approaches complement rational metabolic engineering by potentially identifying novel regulatory mechanisms and can be combined with adaptive laboratory evolution to develop strains with optimized industrial performance.
This compound demonstrates a remarkable range of biological activities with significant pharmaceutical potential, largely attributable to its unique molecular structure featuring multiple functional groups including hydroxyl, epoxy, carbonyl, and an unusual allene bond [1] [5]. These structural elements enable diverse molecular interactions with cellular targets, underpinning the compound's multifaceted bioactivity profile. The antioxidant capacity of this compound stems from its ability to quench singlet oxygen and neutralize free radicals, with effectiveness influenced by extraction conditions and source material [9]. This primary antioxidant function provides the foundation for many of its secondary biological activities, including anti-inflammatory and anti-cancer effects.
Anti-Obesity and Anti-Diabetic Mechanisms: this compound exerts anti-obesity effects primarily through induction of uncoupling protein 1 (UCP1) expression in white adipose tissue, stimulating thermogenesis and increasing energy expenditure [1] [2]. Additionally, it modulates lipid metabolism by activating AMP-activated protein kinase (AMPK) and regulating adipocytokine secretion [2]. The anti-diabetic activity of this compound involves improvement of insulin sensitivity through multiple mechanisms including modulation of glucose transporter expression and reduction of inflammatory signaling [1]. Human studies have established a recommended daily dosage of 2.4-8 mg for observable metabolic benefits, providing guidance for therapeutic application [1].
Anti-Cancer and Neuroprotective Activities: The chemopreventive potential of this compound involves multiple mechanisms including cell cycle arrest, induction of apoptosis, and suppression of metastasis [1]. These effects are mediated through modulation of various signaling pathways including NF-κB, MAPK, and PI3K/Akt [2]. This compound also demonstrates significant neuroprotective properties, with studies showing protective effects in models of Alzheimer's disease through reduction of β-amyloid accumulation and tau phosphorylation [4]. The compound's ability to cross the blood-brain barrier enhances its potential for central nervous system applications, though further pharmacokinetic studies are needed to optimize delivery strategies.
For pharmaceutical development, several aspects of this compound require careful consideration. The stability of this compound is influenced by factors including light exposure, temperature, and oxygen presence, necessitating appropriate formulation strategies to preserve bioactivity [9]. Bioavailability studies indicate that this compound is metabolized to fucoxanthinol in the gastrointestinal tract, which is then further transformed in the liver [9]. Toxicity assessments have generally demonstrated favorable safety profiles in both in vitro and in vivo studies, though comprehensive clinical trials are still needed to establish definitive safety parameters for human therapeutic use [9]. Current applications utilize this compound in concentrations ranging from 0.002% in food products to 0.01-0.5% in cosmetic formulations, providing reference points for pharmaceutical dosage forms [1].
The comprehensive analysis of this compound sources presented in this technical guide demonstrates that microalgae represent superior production platforms compared to traditional macroalgal sources due to their significantly higher this compound content, faster growth rates, and easier extraction processes. However, macroalgae continue to offer value in specific contexts, particularly where existing cultivation infrastructure exists or for integrated multi-trophic aquaculture approaches. Future advancements in this compound production will likely focus on integrated biorefinery approaches that simultaneously maximize multiple valuable compounds, enhancing overall process economics [3]. The development of species-specific cultivation and extraction protocols that account for unique cell wall structures and biochemical compositions will be essential for optimizing yield and process efficiency [6].
| Radical Type | Order of Activity (Strongest to Weakest) |
|---|---|
| DPPH Radical | 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco [1] |
| ABTS Radical | 9'Z-Fuco > (all-E)-Fuco > 13Z- and 13'Z-Fuco [1] |
| Hydroxyl Radical | 9'Z-Fuco > (all-E)-Fuco > 13Z- and 13'Z-Fuco [1] |
| Superoxide Radical | 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco [1] |
The scavenging activities toward all four radical types were confirmed to be dose-dependent [1]. When compared to the standard antioxidant α-tocopherol (VE), the fucoxanthin isomers showed weaker activity against ABTS, DPPH, and superoxide radicals. However, their hydroxyl radical-scavenging activities were stronger than that of VE, highlighting a particularly potent specific antioxidant capability [1].
The methodologies for isolating the stereoisomers and evaluating their activity are critical for reproducibility. The following workflow outlines the key steps from extraction to purification.
Experimental workflow for this compound stereoisomer isolation.
DPPH Radical-Scavenging Assay [1]:
ABTS Radical-Scavenging Assay [1]:
Hydroxyl Radical-Scavenging Assay [1]:
Superoxide Radical-Scavenging Assay [1]:
The distinct radical-scavenging profiles of these stereoisomers underscore the importance of geometric configuration in the biological activity of this compound. This information is crucial for standardizing extracts and developing specific isomers for nutraceutical or pharmaceutical applications.
The antioxidant potency of fucoxanthin and its metabolites is concentration-dependent and varies across different radical systems. The tables below summarize key quantitative data from multiple studies.
Table 1: EC50 Values of this compound in Different Radical-Scavenging Assays EC50 (Effective Concentration for 50% scavenging) is a standard measure of compound potency; a lower EC50 value indicates higher potency.
| Assay Type | EC50 Value | Source Material / Experimental Model | Comparative Reference (EC50) |
|---|---|---|---|
| DPPH | 0.14 mg/mL | Phaeodactylum tricornutum (purified) [1] | |
| 0.14 mg/mL | Odontella aurita (purified, all-trans) [2] | ||
| ABTS | 0.05 mg/mL | Phaeodactylum tricornutum (purified) [1] | |
| 0.03 mg/mL | Odontella aurita (purified, all-trans) [2] | ||
| Hydroxyl Radical | Lower EC50 than α-Tocopherol (VE) | Laminaria japonica (Fuco & stereoisomers) [3] | VE (higher EC50) |
| Superoxide Radical | Higher EC50 than α-Tocopherol (VE) | Laminaria japonica (Fuco & stereoisomers) [3] | VE (lower EC50) |
Table 2: Activity of this compound Stereoisomers and Metabolites The radical-scavenging activity of this compound is influenced by its isomeric form and its primary metabolite, fucoxanthinol.
| Compound | DPPH Scavenging (Order of Potency) | ABTS Scavenging (Order of Potency) | Experimental Context |
|---|---|---|---|
| (all-E)-Fucoxanthin | Intermediate | Intermediate | Purified from Laminaria japonica [3] |
| 9'Z-Fucoxanthin | Lowest | Highest | Purified from Laminaria japonica [3] |
| 13Z- and 13'Z-Fucoxanthin | Highest | Lowest | Purified from Laminaria japonica [3] |
| Fucoxanthinol | Higher extracellular and cellular activity than this compound | In vitro model using neuronal SH-SY5Y cells [4] |
For researchers aiming to replicate these assays, below are the detailed methodologies as described in the literature.
The DPPH assay is a standard method for evaluating the free radical-scavenging capacity of antioxidants.
(1 - Asample / Acontrol) × 100.The ABTS assay is another widely used method to determine the total antioxidant activity.
Beyond direct radical scavenging, this compound exerts antioxidant effects by modulating cellular defense pathways. The following diagram illustrates the key molecular mechanisms identified in research.
Cellular pathway: this compound activates antioxidant defenses via PI3K/Akt signaling and Nrf2 pathway regulation.
The primary mechanism involves the activation of the Nrf2/ARE pathway, a master regulator of cellular antioxidant response [6] [7].
The compelling in vitro data on this compound's radical-scavenging activity underscores its potential for pharmaceutical and nutraceutical development.
This compound undergoes specific transformations before absorption into intestinal cells. The diagram below illustrates its metabolic pathway and experimental workflow for studying this process.
This compound is hydrolyzed to fucoxanthinol in the GI tract before absorption and further metabolized in the liver in mice [1] [2] [3].
The table below summarizes quantitative findings on this compound absorption and metabolism from key in vitro and in vivo studies.
| Experimental Model | Treatment / Conditions | Key Findings & Quantitative Data | Source |
|---|
| Differentiated Caco-2 cells (in vitro) | Incubation with micellar this compound (1 µM) containing lysophosphatidylcholine, sodium taurocholate, monoacylglycerol, fatty acids [1]. | • Fucoxanthinol detected in cells and medium. • Time-dependent increase in fucoxanthinol level. • No conjugated forms of this compound/fucoxanthinol found. | [1] | | ICR Mice (in vivo) | Single oral dose of 40 nmol this compound [1]. | • Fucoxanthinol detected in plasma (10.4 ± 5.3 nmol/L) within 1 hour. • No unchanged this compound detected in plasma or liver. | [1] | | ICR Mice (Tissue Distribution) | Oral administration [2]. | • Fucoxanthinol found in plasma, liver, kidney. • Amarouciaxanthin A accumulated in adipose tissue. • Long depletion half-life (t₁/₂) in adipose tissue: >41 days. | [2] | | In Vitro Digestion Model | Simulated GI digestion of this compound from microalga Nitzschia laevis extract (NLE) [3]. | • Bioaccessibility: 32.7% of this compound/fucoxanthinol. • This compound loss was higher at gastric pH 3 vs. pH 4/5. • Lipases crucial for deacetylation to fucoxanthinol. | [3] |
For researchers aiming to replicate key findings, here is a detailed methodology for the Caco-2 cell absorption experiment, which serves as a foundational model.
Protocol: Investigating this compound Absorption and Metabolism in Differentiated Caco-2 Cells [1]
A significant challenge in this compound application is its low bioavailability. The following strategies, particularly advanced delivery systems, are being developed to overcome this.
For the continued advancement of this field, you may focus on the following aspects:
Supercritical CO₂ extraction presents an environmentally friendly alternative to conventional organic solvents for isolating heat-sensitive bioactive compounds like fucoxanthin [1]. Its high diffusivity and low viscosity allow CO₂ to penetrate solid biomass effectively, enabling rapid mass transfer. The selectivity of the extraction can be finely tuned by adjusting parameters such as pressure and temperature [1]. This protocol is designed to maximize this compound yield and bioactivity from a common waste product of the seaweed industry.
The following section provides a step-by-step methodology, optimized using Response Surface Methodology (RSM) [1].
The process variables should be controlled as follows. The optimized ranges and specific optimum conditions are summarized in the table below [1].
| Variable | Role in the Process | Optimized Value / Range |
|---|---|---|
| CO₂ Pressure | Increases solvent density, improving solute solubility [1]. | 162 - 400 bar |
| Temperature | Affects compound volatility and CO₂ density; a balance is critical [1]. | 40 - 60 °C |
| Extraction Time | Directly influences the extraction yield [1]. | 60 - 180 min |
| CO₂ Flow Rate | Governs the kinetics and efficiency of mass transfer [1]. | 1.0 - 4.0 mL/min |
| Entrainer (Co-solvent) | Increases polarity of SC-CO₂, enhancing this compound recovery [1]. | Ethanol (5-15%) |
| Particle Size | Smaller particles offer greater surface area for extraction [1]. | 100 - 800 μm (Optimum: 200 μm) |
The workflow below illustrates the sequence of the extraction and analysis process.
The following table consolidates the key experimental data for process optimization, derived from a Box-Behnken Design (BBD) [1].
| Factor | Coded Levels (BBD) | Impact on this compound Yield | Optimal Condition |
|---|---|---|---|
| Pressure | -1, 0, +1 | Positive correlation; higher pressure increases yield [1]. | 400 bar |
| Temperature | -1, 0, +1 | Interactive effect with pressure; medium-high range is optimal [1]. | 50 °C |
| Time | -1, 0, +1 | Positive correlation; longer time increases yield [1]. | 180 min |
| CO₂ Flow Rate | -1, 0, +1 | Positive correlation; higher flow increases yield [1]. | 4.0 mL/min |
| Entrainer (%) | -1, 0, +1 | Positive correlation; ethanol significantly boosts yield [1]. | 15% Ethanol |
| Particle Size | -1, 0, +1 | Negative correlation; smaller particles increase yield [1]. | 200 µm |
This compound, a marine-derived carotenoid primarily sourced from brown seaweeds and microalgae, has garnered significant research interest due to its multidimensional health-promoting properties, including anti-obesity, anti-inflammatory, anticancer, and antioxidant activities. Despite this potential, the compound's highly unsaturated structure presents critical challenges that limit its practical application, including structural instability (susceptibility to photodegradation, thermal decomposition, and oxidative stress), poor aqueous solubility, and limited bioavailability due to degradation in the acidic gastric environment and through pepsin-mediated enzymatic hydrolysis. These limitations restrict its absorption efficiency and attenuate bioactivity post-oral administration, necessitating the development of advanced encapsulation systems to overcome these challenges.
Table 1: Comparison of this compound Encapsulation Systems and Performance Parameters
| Encapsulation System | Materials Used | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Advantages |
|---|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Coconut oil, glycerol monostearate, Tween 80, soy lecithin | 237-261 | 0.161-0.24 | -30.6 to -32.7 | 96.9-98.3 | 27-fold higher bioavailability than free this compound; significant anti-obesity effects in vivo |
| Alginate/Chitosan Nanoparticles | Alginate, chitosan, Tween 80 | 235 ± 23 | 0.38 ± 0.07 | +34.4 ± 0.9 | Not specified | Enhanced anti-inflammatory activity in osteoarthritis models; pH-responsive release |
| Chitosan-Pectin Nanoparticles | Chitosan, pectin | 140-265 | Not specified | Not specified | 75.18 | 4.7x longer oxidation half-life than unencapsulated this compound |
| Pickering Emulsion | Cellulose nanofibrils from brown algae | 87 (CNF diameter) | Not specified | High (exact value not specified) | 70.8 | High stability under various pH, salinity, and temperature conditions |
| Starch/Zein Microcapsules | Zein, resistant starch, chitosan, soybean polysaccharide | 180-230 (FZNP) | 0.15-0.16 | -15 to +58 | ~60% (for SMP) | Colon-targeted delivery; enhanced chemical stability |
Recent advancements in encapsulation technologies have demonstrated that controlled-release systems can significantly enhance this compound's stability, protect against gastrointestinal degradation, and improve absorption efficiency. These systems include various formulations such as emulsions, nanoparticles, nanofibers, and nanostructured lipid carriers, employing both natural and synthetic organic materials. Emerging bioinspired delivery systems, particularly extracellular vesicles and cell-membrane-derived biomimetic systems, have also gained prominence for their immunocompatibility and ability to penetrate physiological barriers. This document provides comprehensive application notes and detailed experimental protocols for the most promising this compound encapsulation systems, focusing on practical implementation for researchers and drug development professionals.
For solid lipid nanoparticles (SLNs), the selection of lipid components is critical for optimal performance. Coconut oil and hydrogenated palm oil have been identified as suitable lipid sources due to their health-safe properties and ability to dissolve this compound at concentrations ranging from 1% to 10%. The addition of glyceryl monostearate (GMS) composed mainly of stearic acid provides chemically stable SLNs with controlled retention of lipophilic bioactives during storage. For stabilization, phospholipids (soy lecithin) added to the molten lipid phase combined with Tween 80 as surfactant effectively reduce interfacial tension and create mechanical/electrical barriers that prevent particle coalescence during SLN formation and aggregation during storage.
Polymeric nanoparticles utilizing natural biopolymers offer excellent biocompatibility and controlled release properties. The alginate/chitosan system represents a particularly effective approach, where chitosan with a molecular weight of 75 kDa and degree of deacetylation of 85% combined with alginate (MW 80-120 kDa) with a guluronic acid to mannuronic acid ratio of 0.39 provides optimal nanoparticle formation. Similarly, chitosan-pectin complexes created through ionic gelation methods have demonstrated significant protection for this compound, extending its oxidation half-life nearly fivefold compared to unencapsulated compound.
Pickering emulsions stabilized by solid particles offer advantages over conventional surfactant-stabilized emulsions, including superior storage stability and reduced need for synthetic surfactants. Cellulose nanofibrils (CNFs) derived from industrial brown algae residues through high-pressure homogenization have shown exceptional capability for stabilizing this compound-loaded Pickering emulsions. These CNFs typically exhibit diameters around 87 nm when processed at 105 MPa, with high zeta potential and thermal stability, making them ideal for encapsulation applications.
The following protocol details the preparation of this compound-loaded SLNs based on the optimized method that achieved 27-fold higher bioavailability compared to free this compound.
This protocol details the preparation of alginate/chitosan nanoparticles for enhanced anti-inflammatory activity, particularly relevant for osteoarthritis treatment applications.
This protocol describes the preparation of cellulose nanofibril-stabilized Pickering emulsions for this compound encapsulation, offering high stability under various environmental conditions.
Table 2: Essential Characterization Techniques for this compound Encapsulation Systems
| Parameter | Analytical Technique | Protocol Details | Acceptance Criteria | |---------------|--------------------------|---------------------|-------------------------| | Particle Size & PDI | Dynamic Light Scattering (DLS) | Dilute sample appropriately with deionized water; measure in triplicate at 25°C | PDI < 0.3 indicates monodisperse system; size depends on formulation type | | Zeta Potential | Electrophoretic Light Scattering | Dilute with appropriate electrolyte; measure in triplicate | |±| > 30 mV indicates good physical stability | | Encapsulation Efficiency | UV-Vis Spectrophotometry/HPLC | Separate free this compound by centrifugation/ultrafiltration; analyze encapsulated content | >90% for SLNs; >70% for other systems | | Morphology | Transmission Electron Microscopy (TEM) | Negative staining with uranyl acetate; accelerate voltage 80-120 kV | Spherical, uniform particles without aggregation | | Chemical Stability | FTIR, XRD | KBr pellet method for FTIR; scanning 20°-80° for XRD | Retention of characteristic functional groups; amorphous nature of encapsulated this compound |
Table 3: Common Technical Issues and Solutions in this compound Encapsulation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Encapsulation Efficiency | Rapid partitioning during emulsion formation; drug-lipid/polymer incompatibility | Pre-saturate aqueous phase; increase lipid:drug ratio; modify surfactant combination |
| Particle Aggregation | Insufficient surfactant coverage; high ionic strength; improper homogenization | Optimize surfactant concentration; remove electrolytes; increase homogenization pressure/cycles |
| Poor Physical Stability | Low zeta potential; crystal transformation; Oswald ripening | Modify surface charge; use mixed lipids; incorporate cryoprotectants for freeze-drying |
| Rapid Drug Release | Thin wall structure; poor encapsulation; matrix erosion | Increase polymer concentration; double encapsulation; cross-linking optimization |
| Chemical Degradation | Oxidation during processing; light exposure; high temperature | Use antioxidants (ascorbic acid, α-tocopherol); process under inert atmosphere; protect from light |
The encapsulation technologies outlined in these application notes address the fundamental challenges limiting this compound's practical application in pharmaceutical and nutraceutical products. The solid lipid nanoparticle system has demonstrated exceptional performance, achieving 27-fold higher oral bioavailability compared to free this compound and significant anti-obesity effects in vivo, including 29.94% reduction in body weight gain and 61.80% reduction in fat mass gain in HFD-induced obese mice. The alginate/chitosan nanoparticle system offers enhanced anti-inflammatory activity for potential osteoarthritis treatment, while Pickering emulsions stabilized by cellulose nanofibrils provide outstanding environmental protection.
Future perspectives in this compound encapsulation should focus on the development of bioinspired delivery systems, particularly extracellular vesicles and cell-membrane-derived biomimetic systems, which show promise for their immunocompatibility and enhanced ability to penetrate physiological barriers. Additionally, combination therapies leveraging this compound's multimodal bioactivities with other therapeutic agents represent promising avenues for enhanced efficacy against complex diseases, particularly cancer, metabolic disorders, and chronic inflammatory conditions.
Fucoxanthin is a marine carotenoid predominantly found in brown seaweed, microalgae, and diatoms, recognized for its diverse bioactivities including anti-obesity, anti-diabetic, and anti-inflammatory properties. Its unique structure features an allenic bond and a 5,6-monoepoxide with additional hydroxyl groups, which contributes to its biological activity but also renders it susceptible to degradation under various environmental conditions. The incorporation of this compound into milk matrices represents an innovative approach to enhance its stability and bioavailability, creating a functional food product with potential health benefits. However, the chemical instability of this compound when exposed to light, oxygen, heat, and pH variations necessitates robust analytical methods for accurate quantification. This application note provides detailed protocols for the HPLC-DAD analysis of this compound in milk systems, validated methodology, stability assessment, and bioavailability studies to support researchers in pharmaceutical and functional food development.
The HPLC-DAD method for this compound quantification in milk has been systematically developed and validated to ensure reliable performance and accurate quantification. The method employs reverse-phase chromatography with DAD detection, optimized specifically for the complex milk matrix. The key analytical parameters are summarized in Table 1.
Table 1: HPLC-DAD Method Parameters for this compound Analysis in Milk
| Parameter | Specification | Details |
|---|---|---|
| Column | C18 reverse-phase | Standard C18 column (e.g., 250 × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient elution | Methanol:water or acetonitrile:water mixtures |
| Flow Rate | 1.0 mL/min | Constant flow rate maintained |
| Injection Volume | 10-20 μL | Depending on sample concentration |
| Detection Wavelength | 450 nm | This compound-specific maximum absorption |
| Column Temperature | 25-40°C | Controlled temperature |
| Run Time | 15-20 minutes | Includes column re-equilibration |
The method demonstrates excellent linearity over a concentration range of 0.125-100 μg/mL with a correlation coefficient (R²) of 1.0000, indicating precise proportional response across analytical ranges. System suitability tests confirm consistent retention times, peak symmetry, and resolution, while robustness evaluation validates method performance under deliberate variations in chromatographic conditions [1].
Materials and Reagents:
Extraction Procedure:
Critical Considerations:
The following workflow diagram (Figure 1) illustrates the complete analytical procedure from sample preparation to data analysis:
Figure 1: Workflow for HPLC-DAD Analysis of this compound in Milk
The HPLC-DAD method for this compound analysis in milk has undergone comprehensive validation following established analytical guidelines. The validation parameters confirm the method's reliability for accurate this compound quantification in complex milk matrices.
Table 2: Method Validation Parameters for this compound Analysis in Milk
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.125-100 μg/mL | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 1.0000 | Meets acceptance criteria |
| Precision (RSD%) | <2% | RSD ≤ 5% |
| Accuracy (% Recovery) | 96-99% | 90-110% |
| Robustness | Method sustains deliberate variations | Retention time stability maintained |
The excellent linearity across three orders of magnitude demonstrates the method's capability to quantify this compound at both trace and high concentration levels. The precision data, with relative standard deviation (RSD) below 2%, confirms minimal variability between replicate analyses. Accuracy evaluated through recovery studies shows consistent results of 96-99% recovery, well within acceptable limits for bioanalytical methods. Robustness testing verified that the method maintains performance despite slight intentional variations in chromatographic conditions, ensuring reliability during routine use [1].
Pasteurization is a critical thermal processing step for milk products that may impact this compound stability. Studies evaluating low-temperature-long-time (LTLT) pasteurization (63°C for 30 minutes) have demonstrated excellent this compound retention in both whole and skim milk matrices. As summarized in Table 3, recovery rates post-pasteurization exceed 96%, indicating minimal degradation during thermal processing. This high recovery confirms the feasibility of incorporating this compound into commercial milk products requiring pasteurization [2] [3].
The chemical stability of this compound in milk matrices during refrigerated storage has been systematically investigated to establish shelf-life parameters. Studies monitoring this compound concentration in fortified whole and skim milk stored at 4°C for up to four weeks have demonstrated remarkable stability, with no significant degradation observed throughout the storage period. This stability is attributed to the protective milk matrix that shields this compound from environmental stressors. However, research indicates that long-term stability (up to 1 month) may be influenced by milk composition, with stability negatively correlated with increased protein content. Comparative studies between whole milk (WM) and skim milk (SM) reveal that this compound in SM consistently exhibits superior stability during storage and various drying processes, suggesting that milk protein content and composition significantly influence degradation kinetics [1] [2].
Table 3: this compound Stability Under Processing and Storage Conditions
| Condition | Matrix | Stability Outcome | Key Findings |
|---|---|---|---|
| Pasteurization (LTLT: 63°C/30 min) | Goat Whole Milk | 96.17 ± 1.5% recovery | High thermal stability observed |
| Pasteurization (LTLT: 63°C/30 min) | Goat Skim Milk | 96.89 ± 1.5% recovery | Slightly better than whole milk |
| Refrigerated Storage (4°C/4 weeks) | Whole Milk | No significant degradation | Practically stable |
| Refrigerated Storage (4°C/4 weeks) | Skim Milk | No significant degradation | Better stability than whole milk |
| Influence of Protein Content | Whole vs. Skim | Negative correlation | Higher protein increases degradation rate |
Research on emulsion-based delivery systems for this compound has provided insights into stabilization mechanisms relevant to milk matrices. Natural emulsifiers including whey protein isolate (WPI), modified lecithin (ML), and gum arabic (GA) have been evaluated for their stabilizing effects on this compound in oil-in-water emulsions. These studies reveal that emulsifier type significantly influences this compound retention, with WPI-stabilized emulsions demonstrating superior chemical stability during long-term storage compared to ML and GA systems. The stabilization mechanism involves the formation of a protective interface around lipid droplets, preventing this compound degradation. The emulsifier concentration and homogenization parameters (pressure and number of passes) directly impact droplet size and consequently this compound stability, with optimal results achieved at higher emulsifier concentrations (2-4 wt%) and homogenization pressures of 80-100 MPa for 3-4 passes [4].
The bioaccessibility of this compound from fortified milk products, representing the fraction released from the food matrix and available for intestinal absorption, has been evaluated using simulated gastrointestinal digestion models. Studies consistently demonstrate that milk matrices significantly enhance this compound bioaccessibility compared to other delivery systems. Emulsion-based delivery systems stabilized with natural emulsifiers show markedly different bioaccessibility profiles, with WPI-stabilized emulsions exhibiting exceptional performance (92.5 ± 6.8% bioaccessibility), substantially outperforming ML (44.6 ± 0.4%) and GA (36.8 ± 2.5%) stabilized systems. This enhanced bioaccessibility is attributed to the superior interfacial properties of WPI that facilitate more efficient lipid digestion and this compound release [4].
In vivo studies employing both pharmacokinetic and tissue distribution assessments provide compelling evidence for the enhanced bioavailability of this compound from milk-based delivery systems. Comparative research evaluating this compound-fortified skim milk (FX-SM), whole milk (FX-WM), and microalgal biomass (Pt-powder) has demonstrated superior plasma absorption and tissue accumulation from milk-based formulations. Tissue distribution studies in mouse models reveal that this compound and its metabolites (fucoxanthinol and amarouciaxanthin A) accumulate in various organs, with distinct distribution patterns observed between adipose tissue and other organs (liver, lung, heart, spleen, kidney). The metabolic pathway of this compound involves hydrolysis to fucoxanthinol in the gastrointestinal tract, followed by conversion to amarouciaxanthin A in the liver [5].
The following diagram (Figure 2) illustrates the metabolic fate and tissue distribution of this compound following consumption:
Figure 2: Metabolic Fate and Tissue Distribution of this compound
The development of this compound-fortified milk products requires careful consideration of several formulation factors to optimize stability and bioavailability. Based on comprehensive research, the following practical recommendations are provided:
Milk Matrix Selection: Skim milk is preferred over whole milk for this compound fortification due to its superior stabilizing effect and enhanced bioavailability, despite the negative correlation between protein content and stability. The casein and whey proteins in skim milk provide an effective protective environment for this compound.
Emulsifier Optimization: For emulsion-based delivery systems, whey protein isolate (2-4 wt%) is recommended as the primary emulsifier due to its exceptional stabilization and bioaccessibility enhancement properties. WPI forms smaller droplet sizes (≈128 nm) compared to other natural emulsifiers, providing a larger interfacial area for this compound protection.
Processing Parameters: Employ LTLT pasteurization (63°C for 30 minutes) rather than high-temperature-short-time (HTST) methods to maximize this compound retention, with demonstrated recovery rates >96%. Homogenization should be optimized at 80-100 MPa for 3-4 passes to achieve optimal droplet size without excessive this compound degradation.
Storage Conditions: Refrigerated storage (4°C) in light-protected packaging is essential to maintain this compound stability throughout the product shelf-life. Under these conditions, this compound remains stable for at least four weeks without significant degradation.
The HPLC-DAD method detailed in this application note provides a robust, validated approach for quantifying this compound in fortified milk products. The comprehensive validation data confirm the method's reliability for analytical applications in functional food development and quality control. Milk matrices, particularly skim milk, have demonstrated exceptional capability for enhancing this compound stability during processing and storage, while significantly improving its bioavailability compared to other delivery systems. The integration of these analytical methods with optimized formulation parameters enables the development of effective this compound-fortified dairy products with potential health benefits, particularly for managing obesity and related metabolic disorders.
This compound is a marine carotenoid pigment found predominantly in brown seaweed and various microalgae species, recognized for its exceptional bioactive properties including potent antioxidant, anti-inflammatory, anti-obesity, and neuroprotective activities [1]. This xanthophyll has attracted significant interest from pharmaceutical, nutraceutical, and cosmeceutical industries due to its unique molecular structure featuring an allenic bond and conjugated carbonyl group, which contribute to its strong free radical scavenging capacity [1]. The global this compound market was valued at USD 209.45 million in 2024 and is projected to reach USD 280.68 million by 2030, reflecting the growing demand for this high-value compound [2].
Despite its commercial potential, this compound production faces significant challenges in optimization for industrial-scale applications. Traditional one-factor-at-a-time (OFAT) approaches are inefficient for capturing the complex interactions between multiple factors influencing both biomass production and this compound accumulation [2]. These factors include nutrient composition, light intensity, temperature, pH, salinity, and extraction parameters, which often exhibit non-linear relationships and significant interactions that OFAT methodologies cannot adequately address. Response Surface Methodology (RSM) has emerged as a powerful statistical tool for overcoming these limitations by enabling researchers to efficiently model complex multivariable relationships and identify optimal factor combinations while minimizing experimental resources [3].
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques for developing, improving, and optimizing processes where multiple variables influence one or more responses of interest [3]. Originally developed by Box and Wilson in the 1950s, RSM has found widespread application across various scientific disciplines, including biochemical engineering, food technology, and pharmaceutical manufacturing [3] [4]. The fundamental principle of RSM involves designing experiments to fit empirical models to experimental data, typically using first-order or second-order polynomial equations to approximate the functional relationship between independent variables and response outcomes.
The RSM workflow typically follows a sequential approach beginning with screening experiments to identify significant factors, followed by steepest ascent experiments to move toward the optimal region, and finally optimization experiments to precisely characterize the response surface and locate the optimum [5]. This sequential strategy efficiently navigates the experimental space while accounting for potential curvature in the response surface. The resulting models enable researchers to visualize response surfaces through contour plots and 3D surface graphs, providing intuitive understanding of factor effects and interactions that guide optimization decisions [3].
Microalgae have emerged as superior producers of this compound compared to traditional macroalgae sources, with species such as Isochrysis galbana, Chaetoceros sp., and Phaeodactylum tricornutum demonstrating significantly higher this compound content [6] [2] [7]. Isochrysis galbana has been particularly well-studied, with research indicating this compound yields ranging from 2.8 mg/g to 13.4 mg/g under optimized conditions [6] [8]. Selection of appropriate culture media is crucial for maximizing both biomass production and this compound accumulation, with studies systematically comparing various media formulations to identify optimal nutrient compositions.
Table 1: Culture Media Optimization for Isochrysis galbana [6] [8]
| Culture Medium | Dry Weight Biomass (g/L) | This compound Content (mg/g) | Antioxidant Activity (IC50 DPPH μg/mL) |
|---|---|---|---|
| Natural Seawater | 0.65 ± 0.12 | 2.8 ± 0.5 | 481 ± 25 |
| Conway Medium | 0.92 ± 0.18 | 5.0 ± 0.6 | 415 ± 25 |
| Erdschreiber Medium | 0.95 ± 0.19 | 5.2 ± 0.5 | 405 ± 20 |
| Guillard F/2 Medium | 1.22 ± 0.21 | 7.8 ± 1.0 | 304 ± 15 |
| Walne Medium | 1.28 ± 0.22 | 7.8 ± 0.8 | 285 ± 15 |
Research by Maduraimuthu et al. employed a sequential optimization strategy combining OFAT screening with RSM to enhance this compound production in Isochrysis galbana [2]. The initial OFAT experiments identified nitrate concentration, phosphate concentration, salinity, pH, and light intensity as statistically significant factors (p < 0.05) influencing both biomass and carotenoid production. Subsequent RSM optimization using a central composite design demonstrated that these factors interact complexly, with optimal conditions resulting in a 4.47-fold increase in total carotenoid content and a 4.24-fold increase in this compound concentration compared to control conditions [2].
Advanced cultivation systems require optimization of bioreactor operating parameters to maximize this compound productivity. A comprehensive study on Isochrysis galbana employed principal component analysis (PCA) and multiple regression models to identify critical factors, revealing that air flow rate and CO2 flow rate were the most influential parameters, with optimized conditions achieving this compound yields of 13.4 mg/g [6] [8]. This represents a significant improvement over standard conditions and highlights the importance of gas exchange and carbon availability in microalgal cultivation for carotenoid production.
Table 2: RSM-Optimized Cultivation Conditions for Enhanced this compound Production [2] [7]
| Factor | Isochrysis galbana | Chaetoceros sp. | Influence on this compound Production |
|---|---|---|---|
| Nitrate Concentration | 0.75 mM | 100.0 mg/L KNO₃ | Significant positive effect up to optimal level, then plateaus |
| Phosphate Concentration | 0.04 mM | 10.0 mg/L KH₂PO₄ | Moderate positive effect, interacts with nitrate availability |
| Salinity | 30 ppt | 25-30 ppt | Exhibits quadratic response with distinct optimum |
| pH | 8.2 | 7.8-8.2 | Strong interactive effect with other factors |
| Light Intensity | 100 μmol/m²/s | 60 μmol/m²/s | Critical factor with possible inhibition at high levels |
| Temperature | 25°C | 25°C | Significant quadratic effect on both growth and this compound synthesis |
| Aeration/CO₂ | 0.5-1.0 L/min, 0.1-0.2 L/min | Not specified | Crucial for mass transfer and carbon supplementation |
Research on Chaetoceros sp. demonstrated the potential of using conditioned wastewater as a sustainable alternative to synthetic media, reducing production costs while maintaining high this compound yields [7]. Through RSM optimization using a Box-Behnken Design (BBD), researchers determined that inoculation density, N/P ratio, and light intensity significantly influenced this compound production, with validation experiments confirming model accuracy and practical applicability at pilot scale (100 L bioreactor) [7]. This approach highlights the dual benefits of cost reduction and environmental sustainability achievable through systematic optimization.
Extraction efficiency critically determines the overall yield and quality of this compound obtained from biomass sources. Various extraction techniques have been optimized using RSM, ranging from conventional methods to advanced technologies. Conventional Heat Extraction (CHE) has been successfully applied to brown macroalgae Undaria pinnatifida, with optimized parameters of temperature = 45°C, solvent concentration = 70%, and time = 61 minutes yielding 5.1 mg Fx/g dw [1]. This extraction behavior follows first-order kinetics and can be mathematically modeled to predict optimal conditions for different biomass types and solvent systems.
Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SC-CO₂), has emerged as an environmentally friendly alternative to organic solvents, especially valuable for temperature-sensitive compounds like this compound [4] [9]. The favorable critical temperature and pressure of CO₂ (31.1°C and 7.4 MPa) make it ideal for preserving this compound integrity during extraction. Research on Undaria pinnatifida stems demonstrated that SC-CO₂ extraction efficiency can be significantly improved by adding ethanol as an entrainer, with comprehensive optimization of six parameters achieving this compound content of 22.09 ± 0.69 mg/g extract [4].
Table 3: Optimized Extraction Parameters for Different Methods and Species [1] [7] [4]
| Extraction Method | Species | Optimal Conditions | This compound Yield | Key Influential Factors |
|---|---|---|---|---|
| Conventional Heat Extraction | Undaria pinnatifida | 45°C, 70% solvent, 61 min | 5.1 mg/g dw | Temperature, solvent concentration |
| Supercritical CO₂ Extraction | Undaria pinnatifida stem | 50°C, 3500 psi, 135 min, ethanol entrainer | 22.09 mg/g extract | Pressure, temperature, entrainer volume, particle size |
| Ultrasound-Assisted Extraction | Mixed seaweed species | 20 min, optimized biomass:solvent | Varies by species | Time, power, solvent composition |
| Subcritical Water Extraction | Eisenia bicyclis | 190°C | 46.27% APCI | Temperature, extraction time |
RSM optimization of SC-CO₂ extraction from Undaria pinnatifida stems employed a Box-Behnken Design with six variables: extraction time, pressure, temperature, particle size, CO₂ flow rate, and entrainer volume [4] [9]. The resulting second-order polynomial model accurately predicted this compound yield, with experimental validation confirming a >99.3% agreement between predicted and observed values [4]. This high degree of accuracy demonstrates the robustness of RSM for modeling complex extraction processes with multiple interacting factors.
Comparative studies of extraction techniques have evaluated both efficiency and sustainability metrics. The AGREEprep metric for assessing greenness of sample preparation ranked Ultrasound-Assisted Extraction (UAE) as the most sustainable method (score: 0.69), while Subcritical Water Extraction (SWE) at 190°C achieved the highest Antioxidant Potency Composite Index (APCI) of 46.27% for Eisenia bicyclis [10]. These findings highlight the importance of considering both extraction efficiency and environmental impact when selecting and optimizing extraction methods for industrial applications.
Protocol 1: Sequential Optimization of Microalgal Cultivation for this compound Production
This protocol describes a systematic approach for optimizing this compound production in microalgae using sequential OFAT screening and RSM optimization, adapted from Maduraimuthu et al. [2].
Step 1: Strain Selection and Inoculum Preparation
Step 2: One-Factor-at-a-Time Screening
Step 3: Response Surface Methodology Optimization
Step 4: Model Fitting and Validation
Protocol 2: RSM Optimization of this compound Extraction Using SC-CO₂
This protocol details the optimization of supercritical CO₂ extraction for this compound from algal biomass, particularly effective for Undaria pinnatifida stems [4] [9].
Step 1: Biomass Preparation
Step 2: Experimental Design
Step 3: Supercritical CO₂ Extraction
Step 4: this compound Quantification
Step 5: Data Analysis and Optimization
The core of RSM analysis involves fitting empirical models to experimental data and rigorously evaluating their statistical significance and predictive capability. For this compound optimization, second-order polynomial models typically provide the best balance between model complexity and predictive power:
Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣΣβᵢⱼXᵢXⱼ + ε
Where Y is the predicted response (this compound yield), β₀ is the constant coefficient, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, βᵢⱼ are interaction coefficients, Xᵢ and Xⱼ are coded independent variables, and ε is the residual error [4] [5].
Model adequacy is evaluated through Analysis of Variance (ANOVA) with key parameters including model F-value, p-value, coefficient of determination (R²), adjusted R², and predicted R² [3]. A statistically significant model (p < 0.05) with high R² values (>0.80) and non-significant lack-of-fit (p > 0.05) indicates good model fit and predictive capability. Residual analysis should confirm normal distribution and constant variance to validate model assumptions.
Once adequate models are developed, optimization can proceed using several approaches. The desirability function method is particularly effective for simultaneously optimizing multiple responses, such as maximizing both biomass yield and this compound content [3]. This approach transforms each response into a desirability value (0-1 scale) and combines them into an overall composite desirability, with the optimum corresponding to the factor combination yielding the highest composite value.
Verification experiments are essential to confirm optimization results. Researchers should perform confirmation runs under predicted optimal conditions and compare observed responses with model predictions [2] [4]. Successful optimization is demonstrated when verification experiments yield results within the prediction interval of the model, with typical agreement exceeding 95% in well-designed studies [4]. This validation step provides confidence in the optimized protocol for scale-up and industrial application.
Response Surface Methodology has proven to be an exceptionally valuable tool for optimizing this compound production, enabling researchers to efficiently navigate complex multivariable systems and identify optimal conditions for both cultivation and extraction processes. The case studies and protocols presented in this document demonstrate consistent and substantial improvements in this compound yield through systematic application of statistical design and optimization principles.
Future developments in RSM applications for this compound optimization will likely focus on integration with machine learning algorithms for enhanced model prediction, multi-scale optimization spanning laboratory to industrial production, and sustainability-focused optimization incorporating environmental and economic factors alongside technical performance [6] [2]. Additionally, the growing interest in waste stream utilization as cultivation media and green extraction technologies will drive further innovation in sustainable this compound production processes optimized through sophisticated statistical approaches.
The protocols outlined in this document provide researchers with comprehensive methodologies for applying RSM to this compound optimization challenges, from initial screening to final validation. By adhering to these structured approaches and leveraging the statistical power of RSM, scientists can accelerate process development and contribute to the commercial viability of this compound as a high-value bioactive compound with significant pharmaceutical and nutraceutical applications.
This compound is a marine carotenoid pigment found predominantly in brown seaweed and diatoms that has gained significant research interest due to its potent bioactivities. This oxygenated carotenoid features a unique molecular structure containing an allenic bond, epoxide, and conjugated carbonyl groups that distinguish it from terrestrial carotenoids and contribute to its exceptional biological properties. This compound exhibits multifaceted health benefits, including anti-obesity, anti-cancer, anti-inflammatory, and antioxidant activities, making it a valuable compound for pharmaceutical and nutraceutical applications. [1] [2]
The conventional extraction methods for this compound often involve organic solvents such as methanol, ethanol, acetone, and hexane, but these techniques present limitations including low extraction efficiency, high solvent consumption, and potential degradation of thermolabile compounds due to extended processing at elevated temperatures. Additionally, the low this compound content in macroalgae (typically 0.01-1.01 mg/g) compared to microalgae (2.2-26.6 mg/g) further complicates efficient recovery. These challenges have motivated the development of advanced extraction techniques that can improve yield while reducing environmental impact. [3] [2] [4]
Ultrasonic-assisted extraction (UAE) has emerged as a green, efficient alternative to conventional methods that significantly enhances extraction performance through acoustic cavitation. This technology offers numerous advantages, including reduced extraction time, lower solvent consumption, improved extraction yield, and preservation of bioactive compound integrity. The application of UAE is particularly valuable for this compound extraction due to the compound's sensitivity to heat and oxygen, making non-thermal extraction approaches particularly advantageous. [4]
The enhanced efficiency of ultrasonic-assisted extraction primarily stems from the acoustic cavitation phenomenon that occurs when high-intensity ultrasonic waves propagate through a liquid medium. This process involves the formation, growth, and implosive collapse of microscopic bubbles within the solvent, generating extreme local conditions of approximately 5000 K temperature and 2000 atmospheres of pressure with impressive cooling rates of up to 10⁹ K/s. These transient conditions facilitate the disruption of cellular structures and enhance mass transfer rates, significantly improving the release of intracellular compounds like this compound. [4]
The primary mechanisms governing UAE efficiency include:
Cavitation Effect: The implosion of cavitation bubbles near cell walls generates intense shock waves and microjets with velocities reaching 200-700 m/s that physically disrupt cell membranes and facilitate solvent penetration into cellular matrices. This effect is particularly beneficial for accessing this compound located within chloroplast membranes and cytoplasmic lipid droplets. [4]
Thermal Effect: The conversion of acoustic energy into heat through absorption by the medium increases molecular motion and compound solubility, enhancing this compound dissolution in the extraction solvent. This effect must be carefully controlled to prevent degradation of heat-sensitive carotenoids. [4]
Mechanical Effect: The violent agitation induced by ultrasonic waves accelerates the diffusion of this compound from damaged cells into the solvent medium, significantly reducing the extraction time required compared to conventional methods. [4]
UAE offers specific benefits for this compound extraction that make it particularly suitable for this application:
Preservation of Bioactivity: The ability to perform extractions at lower temperatures prevents thermal degradation of this compound's sensitive allenic bond and conjugated system, maintaining its structural integrity and biological activity. [4]
Enhanced Extraction Efficiency: Ultrasonic treatment can achieve complete extraction with higher purity in significantly reduced time (often minutes compared to hours) with high reproducibility, potentially increasing yields by 1.17-1.52 times compared to conventional methods. [5] [4]
Reduced Environmental Impact: UAE minimizes or eliminates the need for hazardous organic solvents, aligning with green chemistry principles and reducing the environmental footprint of the extraction process. Ethanol, a generally recognized as safe (GRAS) solvent, can be effectively utilized in UAE processes. [6] [4]
Improved Solvent Penetration: The physical disruption of robust algal cell walls facilitates enhanced solvent access to intracellular this compound, particularly important for microalgae species with tough silica-based frustules or complex polysaccharide-rich cell walls. [4]
The efficiency of this compound extraction using UAE is influenced by multiple interconnected parameters that must be systematically optimized for maximum yield. Based on comprehensive research, the key factors include ultrasonic power, extraction temperature, solvent composition, extraction time, solid-to-liquid ratio, and particle size of the algal biomass. The optimal combination of these parameters varies depending on the specific algal source material (macroalgae vs. microalgae) and the equipment employed. [3] [4]
Table 1: Optimization Ranges for Key UAE Parameters in this compound Extraction
| Parameter | Optimal Range | Effect on Extraction | Considerations |
|---|---|---|---|
| Ultrasonic Power | 200-570 W | Positive correlation with yield up to optimal point; enhances cell disruption | Excessive power may degrade this compound; equipment-specific optimization required |
| Temperature | 40-60°C | Improves solubility and diffusion rates; reduces solvent viscosity | Higher temperatures risk this compound degradation; balance between efficiency and stability |
| Extraction Time | 30-147 minutes | Increases yield until equilibrium; prolonged exposure risks degradation | Short times sufficient due to enhanced mass transfer; varies with material and power |
| Solvent Composition | Ethanol (60-100%), Aqueous ethanol | Ethanol concentration critical for solubility and cell permeability | Environmentally friendly; higher water content improves polar compound extraction |
| Solid-to-Liquid Ratio | 1:20 to 1:50 (w/v) | Affects concentration gradient and mass transfer driving force | Too high reduces mixing efficiency; too low increases solvent waste |
| Particle Size | 100-800 μm | Smaller particles increase surface area for improved extraction | Excessive reduction may increase impurities; balance between yield and purity |
The complex interdependence of extraction parameters necessitates a systematic optimization approach rather than traditional one-variable-at-a-time methodology. Response Surface Methodology (RSM) with Box-Behnken Design (BBD) or Central Composite Design (CCD) has been successfully employed to model the extraction process and identify optimal conditions with reduced experimental runs. This statistical approach enables researchers to evaluate interaction effects between parameters and develop predictive models for this compound yield. [3]
For this compound extraction from Undaria pinnatifida stems using supercritical CO₂ extraction (which shares similar optimization principles with UAE), researchers employed a BBD with six variables: extraction time (30-240 min), pressure (1000-6000 psi), temperature (20-80°C), particle size (100-800 μm), CO₂ flow rate (1-4 mL/min), and entrainer volume (0-5 mL). This approach successfully identified optimal conditions that achieved experimental yields agreeing closely (>99.3%) with predicted values. The systematic optimization resulted in significantly enhanced yields while maintaining the stability of the extracted this compound. [3]
Protocol for this compound Extraction from Undaria pinnatifida
Table 2: Reagents and Equipment for UAE from Brown Seaweed
| Category | Specific Items | Specifications | Purpose |
|---|---|---|---|
| Raw Material | Undaria pinnatifida stems | Dried, powdered (100-800 μm particle size) | This compound source |
| Solvents | Ethanol | 60-95% aqueous solution | Extraction solvent |
| Acetone | HPLC grade | Alternative solvent | |
| n-Hexane | Analytical grade | Partitioning/purification | |
| Equipment | Ultrasonic bath/probe | 200-570 W, 20-100 kHz | Extraction |
| Centrifuge | 4000-8000 × g | Phase separation | |
| Rotary evaporator | 40°C water bath | Solvent removal | |
| HPLC system | C18 column, PDA detector | Quantification |
Step-by-Step Procedure:
Biomass Preparation:
Ultrasonic Extraction:
Extract Separation:
This compound Quantification:
Protocol for this compound Extraction from Tisochrysis lutea
Special Considerations for Microalgae: Microalgae typically possess more rigid cell walls than macroalgae, often requiring more intensive disruption methods. Tisochrysis lutea and other this compound-rich microalgae such as Phaeodactylum tricornutum contain higher this compound concentrations (up to 26.6 mg/g) but may require specific pretreatment for efficient extraction. [6] [2]
Table 3: Modified Parameters for Microalgae Extraction
| Parameter | Optimal Conditions for Microalgae | Rationale |
|---|---|---|
| Cell Disruption | Ultrasonic probe preferred over bath | More effective for tough microalgal cell walls |
| Solvent Composition | 90-100% ethanol or ethanol:acetone (1:1) | Enhanced penetration through complex cell walls |
| Ultrasonic Power | 400-600 W (higher intensity) | Increased energy needed for cell disruption |
| Extraction Cycles | 2-3 repeated extractions | Improved recovery from intracellular compartments |
| Biomass Pretreatment | Freeze-thaw cycles or bead beating | Additional disruption for robust microalgal cells |
Step-by-Step Procedure:
Microalgal Biomass Processing:
Ultrasonic Extraction:
Extract Processing:
Following ultrasonic-assisted extraction, This compound requires purification from co-extracted compounds such as chlorophylls, other carotenoids, and lipids to achieve pharmaceutical-grade purity. Several efficient purification strategies have been developed:
Liquid-Liquid Partitioning: The crude extract can be partitioned between immiscible solvents such as n-hexane and 90% methanol, where this compound preferentially distributes into the methanol-rich phase while non-polar impurities transfer to the hexane phase. This simple method can achieve initial enrichment before advanced purification. [6]
Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique has demonstrated excellent performance for this compound purification. A typical solvent system consists of n-hexane:ethanol:water (10:8:2, v/v/v) in ascending mode, where the lower aqueous phase serves as the stationary phase and the upper organic phase as the mobile phase. CPC can achieve purification efficiencies >65% in a single run and >99% when coupled with flash chromatography, while operating at room temperature to prevent thermal degradation. [6]
Column Chromatography: Silica gel chromatography using gradient elution with n-hexane:acetone mixtures (increasing polarity from 10:1 to 1:1 v/v) effectively separates this compound from other pigments. This traditional method offers good resolution and scalability for industrial applications. [1]
Comprehensive quality control measures are essential for validating this compound purity and structural integrity:
HPLC Analysis: As described in Section 4.1, with the addition of mass spectrometric detection (LC-MS) for confirmatory identification. This compound typically elutes at 12-15 minutes under reversed-phase conditions. [6]
Structural Confirmation: UV-Vis spectroscopy (characteristic peaks at 450, 468, and 446 nm), FT-IR (allenic bond at 1945 cm⁻¹), and NMR (characteristic signals at δ 6.2-6.7 for olefinic protons) provide complementary structural information. [1] [2]
Purity Assessment: HPLC peak area normalization at 450 nm typically indicates purity, with pharmaceutical applications requiring >95% purity. Additional validation through mass balance approaches is recommended. [6]
The ultrasonic-assisted extraction method detailed in these application notes provides researchers with a robust, reproducible protocol for obtaining high-quality this compound from diverse algal sources. The exceptional bioactive properties of this compound, including its potent antioxidant, anti-inflammatory, anti-obesity, and anti-cancer activities, make it an increasingly valuable compound for pharmaceutical and nutraceutical applications. Furthermore, the green extraction approach utilizing ethanol as the primary solvent and significantly reduced processing times aligns with modern sustainable chemistry principles. [6] [2] [4]
For future development, researchers should consider integrating UAE with other emerging technologies such as enzyme-assisted extraction or natural deep eutectic solvents (NADES) to further improve yields and sustainability. Additionally, advances in microalgal cultivation through synthetic biology approaches offer promising avenues for enhancing this compound production at the source, potentially increasing content and facilitating downstream processing. [2] [4]
These application notes provide comprehensive methodologies that can be directly implemented in research and development settings, contributing to the ongoing advancement of this compound as a high-value marine-derived compound with significant potential for human health applications.
This compound is a xanthophyll carotenoid predominantly derived from brown seaweed and microalgae, characterized by its unique molecular structure containing an allenic bond, 5,6-monoepoxide, and multiple oxygen-containing functional groups including carbonyl, hydroxyl, and carboxyl moieties [1] [2]. This distinctive chemical architecture contributes to its diverse biological activities but also renders it susceptible to degradation under various processing conditions. The global food-grade this compound market, valued at approximately $210 million in 2023, is projected to reach $450 million by 2032, growing at a compound annual growth rate (CAGR) of 8.5% [3]. This growth is driven by increasing consumer demand for natural bioactive compounds with demonstrated efficacy in weight management, antioxidant protection, and metabolic health support.
This compound exhibits limited stability when exposed to heat, oxygen, light, and pH extremes, leading to the formation of various derivatives including cis-isomers, apo-fucoxanthinones, apo-fucoxanthinals, and fucoxanthinol [4] [5]. These degradation products may exhibit altered biological activities compared to the native trans-fucoxanthin, necessitating careful optimization of processing and storage conditions to maintain efficacy [4]. The following application notes provide detailed protocols for the successful incorporation of this compound into various food matrices, supported by analytical methods for quantification and stability assessment.
This compound demonstrates remarkable versatility across multiple application domains within the food and health industries. The primary application segments include dietary supplements, functional foods and beverages, cosmetics, and emerging pharmaceutical applications [3]. Each domain presents unique requirements for this compound formulation, concentration, and stability profiles, necessitating tailored approaches for successful product development.
Table 1: Food-Grade this compound Applications and Market Distribution
| Application Domain | Key Product Examples | Recommended Form | Market Position & Growth Projections |
|---|---|---|---|
| Dietary Supplements | Weight management capsules, metabolic health formulations | Powder (>95% purity for encapsulation), Liquid concentrates for softgels | Largest application segment (2023); driven by consumer demand for natural weight management solutions [3] |
| Functional Foods & Beverages | Fortified yogurts, health drinks, meal replacements, pasta | Oil-in-water emulsions, Encapsulated powders, Nanoemulsions | Significant growth segment; expected CAGR of 8.5% through 2032 [3] [4] |
| Cosmetic Applications | Anti-aging creams, UV-protective serums, skin elasticity formulations | Stabilized oil extracts, Nanoencapsulated forms | Rapidly expanding segment; driven by natural cosmetic trends and antioxidant properties [3] [1] |
| Pharmaceutical Development | Metabolic-associated fatty liver disease (MAFLD) formulations, Anti-inflammatory agents | High-purity isolates (>98%), Specific isomer ratios | Emerging application; preclinical evidence for AMPK activation and lipid metabolism regulation [6] |
The dietary supplement sector remains the dominant application area, where this compound is primarily marketed for its metabolic benefits and weight management properties [3] [1]. The functional food and beverage segment represents the most rapidly expanding category, with successful incorporation demonstrated in products including fortified yogurt, pasta, and health drinks [4]. In these applications, this compound not only provides health benefits but also contributes natural coloration ranging from brown-to-olive-green hues, depending on concentration and formulation [4].
Purpose: To evaluate the thermal degradation kinetics of this compound in various food matrices and establish optimal processing temperatures.
Materials: this compound standard (≥95% purity, from Undaria pinnatifida or Phaeodactylum tricornutum), canola oil or alternative food matrix (yogurt, pasta), amber vials, heating block with temperature control, HPLC system with DAD detector [4].
Procedure:
Data Analysis:
Expected Outcomes: Research indicates that temperatures above 100°C significantly accelerate this compound degradation, with isomerization preceding oxidative cleavage [4]. The formation of 13-cis and 13'-cis isomers increases with temperature, while the more heat-sensitive 9'-cis isomer degrades rapidly at elevated temperatures [4]. In complex food matrices such as yogurt, the presence of other antioxidant compounds may provide protective effects, allowing retention of this compound even after heating at 80°C for 30 minutes [4].
Purpose: To evaluate the susceptibility of this compound to oxidative degradation and identify protective strategies.
Materials: this compound standard, oxidant solutions (H₂O₂, HClO/ClO⁻), oxygen-free nitrogen, oxygen permeable and impermeable packaging materials, headspace oxygen analyzer [4].
Procedure:
Data Analysis:
Expected Outcomes: this compound degradation follows pseudo-first-order kinetics under oxidative conditions, with the allenic bond and epoxide groups being particularly susceptible to oxidation [4]. The presence of transition metal ions in food matrices can catalyze oxidation reactions, while metal chelators (EDTA, citric acid) can significantly improve stability [4].
The following diagram illustrates the relationship between processing conditions and this compound stability, highlighting the critical control points for maintaining product quality:
Diagram 1: Impact of processing conditions on this compound stability and degradation pathways
Purpose: To quantitatively determine this compound and its primary metabolite fucoxanthinol in fortified foods and biological samples.
Materials: this compound and fucoxanthinol standards (≥95% purity), acetonitrile (LC-MS grade), formic acid, ammonium acetate, rat plasma or simulated gastrointestinal fluid, SB-C18 column (100 × 2.1 mm, 3.5 μm) [8].
Chromatographic Conditions:
Mass Spectrometric Parameters:
Sample Preparation:
Validation Parameters: The method should be validated for linearity (1.53-720 ng/mL for this compound, 1.17-600 ng/mL for fucoxanthinol), precision (intra-day and inter-day RSD < 15%), accuracy (85-115% recovery), and matrix effects [8].
Table 2: Comparison of this compound Extraction Methods from Brown Seaweeds
| Extraction Method | Solvent System | Optimal Conditions | Yield Range (mg/g DW) | Advantages & Limitations |
|---|---|---|---|---|
| Conventional Solvent Extraction | Ethanol, Acetone, Acetate | 30-40°C, 30-60 min, solid-liquid ratio 1:10-1:20 | 0.1-18.6 (species-dependent) | Simple, scalable; lower efficiency, higher solvent consumption [7] |
| Pressurized-Liquid Extraction | Ethanol-water mixtures | 100-120°C, 10-15 MPa, 10-20 min cycles | 1.5-3.2 | Higher yield, reduced time; equipment cost, thermal degradation risk [7] |
| Supercritical CO₂ Extraction | CO₂ with ethanol modifier | 40-60°C, 25-35 MPa, 2-5% co-solvent | 0.8-2.1 | Green technology, low thermal degradation; high capital investment [4] |
| Microwave-Assisted Extraction | Acetone, ethanol | 400-800 W, 50-80°C, 5-15 min | 2.1-9.0 | Rapid, energy-efficient; non-uniform heating, scale-up challenges [7] |
| Ultrasonic-Assisted Extraction | Ethyl acetate, ethanol | 20-40 kHz, 40-60°C, 15-30 min | 1.2-4.5 | Improved kinetics, lower temperature; potential radical formation [7] |
Extraction yields vary significantly based on algal species, with Dictyota dichotoma and Myagropsis myagroides showing particularly high this compound content (6.42 and 9.01 mg/g DW respectively) [7]. Microalgae sources including Chaetoceros calcitrans and Phaeodactylum tricornutum often provide higher this compound concentrations per dry weight compared to macroalgae, with the additional advantage of controlled cultivation conditions [1] [7].
Purpose: To develop this compound delivery systems with enhanced stability, bioavailability, and controlled release properties.
Materials: this compound extract, wall materials (whey protein isolate, gum arabic, chitosan, PLGA), cross-linkers (glutaraldehyde, genipin), homogenizer, spray dryer [1] [9].
Procedure - Whey Protein-Gum Arabic Complex Coacervation:
Characterization:
Expected Outcomes: Nanoencapsulation can improve this compound stability by 40-60% under accelerated storage conditions and enhance bioavailability by 2-3 fold compared to non-encapsulated this compound [1] [9]. The controlled release profile protects this compound from gastric degradation and enables targeted intestinal absorption.
Successful this compound fortification requires careful matrix selection based on physicochemical compatibility:
Optimal Matrices:
Suboptimal Matrices:
The following diagram illustrates the metabolic pathway and molecular mechanisms underlying this compound's bioactive effects, particularly relevant to metabolic health applications:
Diagram 2: Metabolic pathway and molecular mechanisms of this compound activity in MAFLD
This compound represents a promising bioactive compound for food fortification with demonstrated efficacy in metabolic health, antioxidant protection, and potential therapeutic applications. Successful incorporation into food matrices requires careful attention to processing parameters, storage conditions, and delivery system design to maintain stability and bioavailability. The protocols outlined herein provide researchers with standardized methods for evaluating this compound stability, analyzing content in fortified products, and developing enhanced delivery systems.
Future research should focus on clinical validation of this compound-fortified foods, with particular emphasis on dose-response relationships and long-term efficacy in human populations. Additionally, advances in green extraction technologies and cost-effective cultivation of this compound-rich microalgae will be crucial for sustainable commercial application. As regulatory frameworks continue to evolve, particularly in Western markets, standardized protocols for quality control and bioavailability assessment will become increasingly important for product development and claims substantiation.
This compound is a major marine carotenoid predominantly found in brown seaweeds such as Sargassum wightii, Undaria pinnatifida, and Sargassum fusiforme. This bioactive compound has garnered significant attention in pharmaceutical and nutraceutical research due to its exceptional biological activities, including potent antioxidant, anti-inflammatory, anti-obesity, anti-diabetic, and anti-cancer properties [1] [2]. Structurally, this compound contains several distinctive features that contribute to both its bioactivity and analytical characteristics: an unusual allenic bond, epoxide group, and conjugated carbonyl group within its polyene chain [1]. These functional groups make this compound particularly suitable for characterization using Fourier Transform Infrared (FTIR) spectroscopy, as they produce distinctive vibrational fingerprints that can be used for identification, purity assessment, and structural confirmation.
The application of FTIR spectroscopy in this compound analysis provides researchers with a rapid, non-destructive method for characterizing extracts and monitoring stability. Unlike some analytical techniques that require extensive sample preparation or purification, FTIR can be applied to partially purified extracts while still providing valuable structural information [3]. This technique is especially valuable in pharmaceutical development for quality control, batch-to-batch consistency monitoring, and detecting degradation products that may form during processing or storage. The sensitivity of FTIR to molecular vibrations associated with this compound's unique functional groups enables researchers to identify structural changes resulting from isomerization, oxidation, or other degradation pathways that can compromise the compound's bioactivity and shelf life [4].
Table 1: Characteristic FTIR Absorption Bands of this compound and Their Structural Assignments
| Wavenumber (cm⁻¹) | Band Intensity | Functional Group Assignment | Structural Significance |
|---|---|---|---|
| 3300-3400 | Medium, broad | O-H stretching | Hydroxyl groups in the structure |
| 2920-2950 | Strong | C-H stretching | Methylene groups in polyene chain |
| 1650-1670 | Strong | C=O stretching | Conjugated carbonyl group |
| 1600-1620 | Medium | C=C stretching | Polyene chain vibrations |
| 1020-1040 | Medium | C-O-C stretching | Epoxide functionality |
| 960-980 | Weak-medium | =C-H bending | Allenic bond characteristic |
The initial extraction of this compound from brown seaweed biomass represents a critical step that significantly influences the quality and composition of the final extract. The extraction solvent system must be carefully selected to maximize yield while preserving the structural integrity of the thermolabile this compound molecules. Research demonstrates that binary solvent systems typically outperform single solvents due to their ability to target both polar and non-polar components of the algal matrix. Specifically, a methanol:acetone mixture in a 9:1 ratio has shown excellent extraction efficiency for this compound from Sargassum wightii, producing extracts with significant antioxidant activity [3]. Alternative approaches include using 80% ethanol at 40°C for 12 hours with periodic stirring, followed by concentration under reduced pressure and partitioning with 95% methanol/n-hexane (1:1, v/v) to isolate this compound in the methanol layer [1]. For all extraction protocols, it is crucial to minimize light exposure and control temperature throughout the process to prevent photodegradation and thermal isomerization of the target compound.
The maceration technique remains widely employed for laboratory-scale extraction due to its simplicity and minimal equipment requirements. In this approach, dried seaweed powder is combined with the selected solvent system at a ratio typically ranging from 1:10 to 1:20 (w/v) and agitated for 12-24 hours at room temperature [3]. Following maceration, the mixture is filtered, and the residue is re-extracted to maximize yield. The combined filtrates are then concentrated using rotary evaporation at temperatures not exceeding 37°C to prevent thermal degradation [1]. For industrial applications, non-conventional extraction techniques such as pressurized liquid extraction, ultrasound-assisted extraction, and microwave-assisted extraction are gaining prominence due to their improved efficiency, reduced solvent consumption, and shorter processing times [2]. Regardless of the extraction method employed, the resulting crude extract typically contains a complex mixture of pigments, lipids, and other algal constituents, necessitating subsequent purification steps before detailed FTIR analysis.
Purification of crude this compound extracts is essential for obtaining samples suitable for definitive FTIR characterization and pharmaceutical application. Open-column chromatography (OCC) using silica gel (100-200 mesh) represents the most widely implemented purification method, offering excellent separation efficiency with relatively low cost. The process begins with loading the concentrated extract onto a conditioned silica gel column, followed by elution with carefully optimized solvent systems. Research indicates that a stepwise gradient of petroleum ether/ethyl acetate (from 7:3 to 1:9, v/v) effectively separates this compound from other carotenoids and chlorophyll derivatives [1]. The reddish-orange fractions containing this compound are collected, concentrated under reduced pressure, and dried under nitrogen to obtain a partially purified product. For enhanced purity, the collected this compound-rich fractions can be further purified using preparative thin-layer chromatography or subjected to a second column chromatography step with alternative solvent systems such as hexane-acetone (6:4, v/v) [5].
High-performance liquid chromatography (HPLC) provides superior resolution for isolating this compound isomers, which may exhibit different bioactivities and stability profiles. The use of a C30 reversed-phase column has demonstrated exceptional efficiency in separating geometrical isomers of this compound (all-trans, 13-cis, 13'-cis, and 9'-cis) compared to conventional C18 columns [4]. The optimal mobile phase for this application consists of methanol, acetonitrile, and water with programmed gradient elution. For the purification of larger quantities, centrifugal partition chromatography coupled with flash chromatography has been successfully employed to obtain all-trans this compound with purity exceeding 99% [4]. Throughout all purification processes, maintaining an oxygen-free environment using nitrogen or argon and working under subdued light conditions are critical precautions to prevent oxidative degradation and photoisomerization of the purified this compound.
Sample preparation for FTIR analysis of this compound requires careful attention to ensure reproducible and interpretable spectra. For purified solid samples, the potassium bromide (KBr) pellet method represents the standard approach. Approximately 1-2 mg of the dried this compound extract is thoroughly mixed with 200 mg of spectroscopic-grade KBr using an agate mortar and pestle. The homogeneous mixture is then transferred to a pellet die and compressed under vacuum at approximately 10,000 psi for 2-3 minutes to form a transparent pellet [3]. For liquid samples or partially purified extracts, a thin film can be prepared by depositing a concentrated solution onto a KBr plate and allowing the solvent to evaporate under a gentle nitrogen stream. The prepared sample is then mounted in the FTIR spectrometer sample compartment, ensuring proper alignment for optimal signal transmission.
Instrumental parameters must be optimized to acquire high-quality spectra with sufficient signal-to-noise ratio for accurate interpretation. The following protocol is recommended for this compound analysis:
Instrument Calibration: Perform daily background scans using an empty sample holder or pure KBr pellet to establish baseline.
Spectral Acquisition Settings: Set the resolution to 4 cm⁻¹, with 64-128 scans per sample to enhance signal-to-noise ratio while maintaining reasonable acquisition time.
Spectral Range: Collect data across 4000-400 cm⁻¹ to capture the complete mid-IR region encompassing all characteristic functional group vibrations.
Environmental Control: Maintain consistent temperature (23±2°C) and humidity (<40% RH) in the instrument environment to minimize atmospheric variations, particularly water vapor contributions around 3300 cm⁻¹ and 1650 cm⁻¹.
Following acquisition, apply atmospheric suppression algorithms to minimize CO₂ and water vapor interference, and perform baseline correction to eliminate scattering effects, particularly for samples that may exhibit crystallinity or uneven distribution in the pellet [3] [6].
Interpretation of this compound FTIR spectra focuses on identifying characteristic absorption bands corresponding to its distinctive functional groups and comparing them with reference spectra when available. The hydroxyl group stretching vibration typically appears as a broad band in the 3300-3400 cm⁻¹ region, indicating the presence of alcohol functionalities in the molecule. Strong C-H stretching vibrations between 2920-2950 cm⁻¹ originate from the methyl and methylene groups along the polyene chain. The most diagnostically significant band for this compound appears at approximately 1650-1670 cm⁻¹, corresponding to the conjugated carbonyl stretching vibration, which is particularly intense due to the extended conjugation with the polyene system [3]. Additional important features include medium-intensity bands at 1600-1620 cm⁻¹ (C=C stretching of the polyene backbone), 1020-1040 cm⁻¹ (C-O-C stretching of the epoxide group), and 960-980 cm⁻¹ (=C-H bending associated with the allenic bond) [6].
Comparative analysis of spectra from different extraction batches or storage conditions can reveal important structural changes affecting this compound quality and stability. The appearance of new absorption bands or changes in relative band intensities may indicate degradation, oxidation, or isomerization. For example, a decrease in the intensity of the epoxide band (1020-1040 cm⁻¹) coupled with the appearance of hydroxyl bands might suggest epoxide ring opening under acidic conditions. Similarly, changes in the fingerprint region (1500-500 cm⁻¹) often provide evidence of structural modifications, including cis-trans isomerization, which can affect the biological activity of the compound [4]. When analyzing commercial samples or complex extracts, secondary metabolites and co-extracted compounds such as lipids, polysaccharides, or other carotenoids may contribute additional absorption bands, necessitating careful spectral deconvolution or complementary analysis by techniques like HPLC or NMR for definitive identification [3].
Diagram 1: Comprehensive FTIR analysis workflow for this compound characterization, covering sample preparation, instrumental configuration, data acquisition, and spectral interpretation steps.
The inherent instability of this compound due to its extensive system of conjugated double bonds presents significant challenges for pharmaceutical applications. Encapsulation technologies have emerged as effective strategies to enhance this compound stability, bioavailability, and controlled release profiles. Spray-drying represents one of the most widely implemented encapsulation methods, utilizing various biopolymers as wall materials to protect the labile core compound. Research demonstrates that maltodextrin (MD), gum arabic (GA), and whey protein isolate (WPI) effectively improve the thermal stability of this compound during processing and storage [1]. The encapsulation process involves preparing an oil-in-water emulsion containing dissolved this compound, homogenizing it with the wall material solution, and then spray-drying using inlet/outlet temperatures of 170/90°C, respectively. This approach achieves high encapsulation efficiencies ranging from 86.48% to 97.06%, with degradation kinetics following second-order models and half-lives extending to 92.6 days for MD, 99.8 days for GA, 50.9 days for WPI, and 69.3 days for gelatin under storage conditions [1].
Double encapsulation strategies provide enhanced protection for this compound against environmental stressors. A particularly effective approach involves initially loading this compound into porous starch (PS) matrices, followed by coating with biopolymer blends. Studies show that a combination of maltodextrin and gum arabic (1:7 w/w) as secondary coating materials achieves exceptional encapsulation efficiency of approximately 96% and significantly improves this compound retention during storage [5]. Alternative advanced delivery systems include cellulose nanofibril (CNF)-stabilized Pickering emulsions, which leverage nanofibrils isolated from industrial brown seaweed residue to create stable emulsion gels for this compound delivery. These systems demonstrate remarkable stability under various environmental conditions, maintaining encapsulation efficiency above 60% even after three freeze-thaw cycles and preserving antioxidant activity (42% DPPH scavenging after 12 days at 4°C) [6] [7]. The selection of appropriate encapsulation methodology depends on the intended application, with spray-drying favoring powder-based formulations while emulsion systems suit liquid dosage forms.
Table 2: Performance Comparison of this compound Encapsulation Systems
| Encapsulation System | Wall/Stabilizing Material | Encapsulation Efficiency (%) | Key Stability Findings | Half-Life (Days) |
|---|---|---|---|---|
| Spray-drying | Maltodextrin (MD) | 86.48-97.06 | Improved thermal stability | 92.6 |
| Spray-drying | Gum Arabic (GA) | 86.48-97.06 | Best protective effect | 99.8 |
| Spray-drying | Whey Protein Isolate (WPI) | 86.48-97.06 | Good gastric protection | 50.9 |
| Double encapsulation | Porous Starch + MD/GA | ~96.0 | Enhanced light stability | Not specified |
| Pickering emulsion | Cellulose Nanofibrils (CNFs) | 70.8 | High environmental stability | Not specified |
Comprehensive stability assessment represents a critical component in the development of this compound-containing pharmaceutical formulations. Accelerated stability testing under controlled stress conditions provides predictive data on this compound degradation kinetics and shelf life. Standard protocols involve storing encapsulated this compound under varying temperature conditions (typically 4°C, 25°C, and 50°C), light exposure (darkness versus UV light), and relative humidity levels (40-75%) with periodic sampling over 30-90 days [1] [5]. The degradation kinetics of encapsulated this compound typically follow second-order models, enabling calculation of half-lives and prediction of long-term stability under normal storage conditions. For thermal stability evaluation, isothermal testing at temperatures ranging from 40°C to 80°C over 2-8 hours provides data for Arrhenius equation modeling, which extrapolates degradation rates to room temperature conditions.
FTIR spectroscopy serves as a powerful tool for monitoring the chemical stability of encapsulated this compound by detecting structural changes associated with degradation. Comparative analysis of spectra collected throughout stability studies can reveal the appearance of oxidation products (increased carbonyl band intensity), isomerization (changes in fingerprint region), or interactions between this compound and encapsulation matrices (band shifts or broadening) [5]. Additionally, in vitro digestion models provide crucial information on bioaccessibility and release kinetics, with studies demonstrating that encapsulation with MD, GA, and WPI effectively protects this compound in gastric acid environments while increasing its release rate in the intestinal tract [1]. These comprehensive stability assessments enable formulators to select optimal encapsulation systems for specific pharmaceutical applications and establish appropriate storage conditions and expiration dating for final products.
Diagram 2: this compound encapsulation strategy decision tree outlining methodology selection based on final product requirements and the specific steps for each encapsulation approach.
The diverse bioactivities of this compound have positioned it as a promising candidate for numerous pharmaceutical applications. Preclinical studies have demonstrated its potent antioxidant capacity through free radical scavenging assays, with this compound extracts exhibiting significant reducing power in concentration-dependent manners [3]. Beyond its direct antioxidant effects, this compound demonstrates remarkable anti-inflammatory properties by modulating key inflammatory signaling pathways, including suppression of NF-κB activation and downregulation of pro-inflammatory cytokine production [2]. The compound's anti-obesity effects represent another prominent therapeutic application, mediated through upregulation of uncoupling protein 1 (UCP1) in white adipose tissue, leading to enhanced thermogenesis and lipid metabolism [1] [2]. Additionally, this compound and its metabolites exhibit anti-angiogenic activity, anti-diabetic properties through insulin sensitivity improvement, and chemopreventive effects against various cancer models by inducing cell cycle arrest and apoptosis in malignant cells [2] [8].
Recent research has elucidated the molecular mechanisms underlying this compound's neuroprotective and organoprotective effects, expanding its potential therapeutic applications. Studies using renal ischemia-reperfusion injury models have demonstrated that this compound pretreatment (25-100 mg/kg) significantly improves renal dysfunction and tissue damage by activating the Sirt1/Nrf2/HO-1 signaling pathway, thereby reducing oxidative stress-induced apoptosis [8]. Similar protective mechanisms have been observed in models of cerebral and hepatic ischemia-reperfusion injury, suggesting fundamental cytoprotective properties. The favorable safety profile of this compound further supports its pharmaceutical development, with studies indicating no apparent teratogenic effects even at daily doses of 200 mg/kg [8]. For FTIR analysis in pharmaceutical quality control, monitoring batch-to-batch consistency in this compound content and detecting degradation products that might compromise these therapeutic effects represents a critical application.
Despite its utility for this compound characterization, FTIR spectroscopy presents several limitations that analysts must consider when interpreting data. The technique's limited sensitivity compared to chromatographic methods (HPLC) or mass spectrometry restricts its effectiveness for detecting low-abundance impurities or degradation products that may form during storage or processing. While FTIR provides excellent information about functional groups and general molecular structure, it offers limited specificity for distinguishing between closely related this compound isomers (all-trans versus cis-isomers) that may exhibit different biological activities and stability profiles [4]. This limitation necessitates complementary analytical techniques, particularly when precise isomer quantification is required. Additionally, spectral overlapping from co-extracted compounds in partially purified extracts can complicate interpretation, requiring spectral deconvolution algorithms or prior separation to isolate the this compound signature [3].
The inherent instability of this compound presents additional methodological challenges throughout the analytical workflow. The compound's sensitivity to heat, light, and oxygen necessitates careful handling during sample preparation and analysis to prevent artifactual degradation that could compromise results [1] [5]. Furthermore, the quantitative limitations of FTIR for complex mixtures mean that while the technique excels at qualitative identification and functional group monitoring, it typically requires correlation with HPLC or other quantitative methods for precise concentration determination. These limitations highlight the importance of employing FTIR as part of a comprehensive analytical strategy that leverages the complementary strengths of multiple techniques to fully characterize this compound extracts and formulations for pharmaceutical development.
FTIR spectroscopy represents a valuable analytical tool in the comprehensive characterization of this compound extracts, providing rapid, non-destructive analysis of functional groups and structural integrity. When implemented according to the protocols outlined in these application notes, FTIR enables researchers to verify this compound identity, monitor extraction efficiency, detect degradation products, and assess batch-to-batch consistency. However, the technique's limitations necessitate its use as part of an integrated analytical approach that incorporates complementary methods such as HPLC for isomer separation, NMR for structural elucidation, and mass spectrometry for confirmation. The development of effective encapsulation delivery systems significantly enhances the stability and bioavailability of this promising marine carotenoid, addressing the inherent challenges associated with its labile molecular structure. As pharmaceutical interest in this compound continues to grow, standardized FTIR protocols will play an increasingly important role in quality assurance and formulation development, supporting the translation of preclinical bioactivity findings into clinically effective therapeutics.
This compound is a marine-derived xanthophyll predominantly found in brown seaweed and microalgae, possessing remarkable anti-cancer, anti-inflammatory, and anti-obesity activities. Despite its significant therapeutic potential, this compound faces substantial delivery challenges due to its highly unsaturated molecular structure, which renders it insoluble in aqueous environments, chemically unstable, and poorly bioavailable. These limitations severely restrict its pharmaceutical application, necessitating the development of advanced delivery systems that can protect the compound and control its release kinetics.
Microencapsulation technologies have emerged as promising strategies to overcome these limitations. By entrapping this compound within polymeric matrices, researchers can significantly enhance its stability, control its release profile, and improve its bioavailability. Among various mathematical models used to characterize release mechanisms, the Higuchi model has proven particularly valuable for describing this compound release from matrix-based delivery systems. These controlled-release platforms enable sustained therapeutic effects, reduce dosing frequency, and enhance patient compliance—critical factors in pharmaceutical development.
This application note provides comprehensive methodological guidance for the formulation, optimization, and characterization of this compound-loaded controlled release systems, with particular emphasis on release kinetics analysis using the Higuchi model. The protocols are designed for researchers and pharmaceutical development professionals seeking to leverage this compound's therapeutic potential through advanced delivery technologies.
The inherent molecular characteristics of this compound present significant pharmaceutical challenges that must be addressed through thoughtful delivery system design. The table below summarizes these key limitations and their implications for formulation development:
Table 1: Molecular Challenges in this compound Formulation
| Molecular Characteristic | Pharmaceutical Challenge | Impact on Drug Development |
|---|---|---|
| 5,6-epoxy and allenic bond structures [1] [2] | Structural instability | High susceptibility to photodegradation, thermal decomposition, and oxidative stress |
| Lipophilic nature [2] [3] | Poor aqueous solubility | Variable oral absorption, food-matrix-dependent bioavailability |
| Polyunsaturated structure [2] | Acidic and enzymatic degradation | Degradation in gastric environment and through pepsin-mediated hydrolysis |
| High molecular weight | Limited membrane permeability | Reduced intestinal absorption and low systemic bioavailability |
| Reactive oxygen sites | Processing sensitivity | Requires stringent protocols during manufacturing, storage, and transportation |
Various delivery platforms have been investigated to address these challenges, each offering distinct advantages for this compound encapsulation:
Polymeric Microspheres: Systems using PLGA (poly(lactic-co-glycolic acid)) and PVA (polyvinyl alcohol) as stabilizers provide excellent controlled-release properties and protection from degradation [1]. These systems are particularly valuable for achieving sustained release over extended periods (up to 2 months).
Cyclodextrin Inclusion Complexes: 2-hydroxypropyl-β-cyclodextrin has been successfully used to form inclusion complexes with this compound, significantly enhancing its aqueous solubility and stability while maintaining antitumor efficacy [4]. This approach is especially valuable for improving oral bioavailability.
Bioinspired Delivery Systems: Extracellular vesicles and cell-membrane-derived biomimetic systems represent emerging technologies that offer superior immunocompatibility and enhanced ability to penetrate physiological barriers [2]. These systems show particular promise for targeted delivery applications.
Nanoemulsions and Nanostructured Lipid Carriers: Lipid-based systems provide effective protection for this compound during gastrointestinal transit and can significantly improve intestinal absorption through lymphatic uptake pathways [2] [3].
The optimization of this compound-loaded microspheres requires careful consideration of multiple formulation factors that collectively influence critical quality attributes. Through Response Surface Methodology (RSM) with a Face Centered Central Composite Design (FCCCD), researchers can systematically evaluate the effects of these factors and their interactions [1]. The table below summarizes the key factors and their demonstrated effects on microsphere characteristics:
Table 2: Formulation Factors and Their Effects on this compound-Loaded Microspheres
| Formulation Factor | Concentration Range | Impact on Particle Size | Impact on Encapsulation Efficiency |
|---|---|---|---|
| PVA (% w/v) | 0.2-0.8% | Most significant factor (p < 0.05); Higher concentration decreases size | Moderate effect through interaction with other factors |
| PLGA (% w/v) | 3.0-9.0% | Moderate effect; Higher concentration increases size | Significant through interaction with PVA and this compound |
| This compound (μg/mL) | 100-300 μg/mL | Minimal direct effect | Significant through interaction with PVA and PLGA |
Experimental optimization has identified specific parameter combinations that yield desirable microsphere characteristics:
Optimal Microspheres: A formulation containing 0.5% (w/v) PVA, 6.0% (w/v) PLGA, and 200 μg/mL this compound, processed at a homogenization speed of 20,500 rpm, produces microspheres with a mean particle size of 9.18 μm and encapsulation efficiency of 33.09% [1]. This particle size range is particularly suitable for pulmonary drug delivery applications.
High-Performance Variant: For applications requiring higher drug loading, a formulation with 0.5% (w/v) PVA, 9.0% (w/v) PLGA, and 200 μg/mL this compound yields larger microspheres (10.95 μm) with improved encapsulation efficiency (34.87%) [1].
Small Particle Alternative: When smaller particles are desired, a combination of 0.8% (w/v) PVA, 3.0% (w/v) PLGA, and 100 μg/mL this compound produces microspheres of approximately 2.01 μm, though with reduced encapsulation efficiency (10.27%) [1].
Principle: This method utilizes a water-in-oil-in-water (W/O/W) double emulsion system to efficiently encapsulate hydrophilic drugs within biodegradable polymer matrices, providing controlled release characteristics and protection of the encapsulated compound.
Materials:
Procedure:
Primary Emulsion Formation:
Secondary Emulsion Formation:
Solvent Evaporation and Microsphere Collection:
Critical Parameters:
Particle Size and Morphology Analysis:
Encapsulation Efficiency Determination:
In Vitro Release Studies:
The Higuchi model describes drug release from a matrix system as a diffusion process based on Fick's law, where the cumulative drug release is proportional to the square root of time. This model is particularly applicable to this compound-loaded microspheres, where the release mechanism is predominantly controlled by diffusion through the polymer matrix.
The mathematical expression of the Higuchi model is:
Q = kᴴ × t¹ᐟ²
Where:
For this compound-loaded PLGA microspheres, the release profile typically demonstrates two distinct phases: an initial burst release followed by a prolonged sustained release phase. Experimental data show that approximately 38.3% of this compound is released within the first hour, followed by a sustained release phase reaching 79.1% cumulative release over 60 days [1]. This biphasic release pattern is particularly advantageous for therapeutic applications requiring rapid onset followed by prolonged maintenance.
Data Fitting Procedure:
Model Validation Criteria:
For this compound-loaded microspheres, research has confirmed that the release kinetics follow a diffusion pattern predominantly controlled by the Higuchi model [1], validating its application for predicting release behavior in these systems.
The following diagram illustrates the complete experimental workflow for developing and characterizing this compound-loaded microspheres:
Diagram 1: this compound Microsphere Development Workflow
This compound exerts its therapeutic effects through multiple signaling pathways. The following diagram illustrates its anti-inflammatory mechanism via NF-κB pathway inhibition:
Diagram 2: this compound Anti-inflammatory Mechanism via NF-κB Pathway
This compound-loaded controlled release systems have demonstrated efficacy across multiple disease models:
Anti-cancer Applications: In human lung cancer (H1299) cell lines, this compound-loaded microspheres have shown significant anti-proliferative effects through induction of apoptosis and cell cycle arrest [1]. Similar effects have been observed in prostate cancer, leukemia, and colon cancer models.
Anti-inflammatory Applications: this compound suppresses pro-inflammatory mediators including IL-1β, IL-6, iNOS, COX-2, and TNF-α through inhibition of the NF-κB signaling pathway [5] [6]. This mechanism has demonstrated efficacy in rheumatoid arthritis models by regulating the PPAR-γ/CTGF pathway [7].
Antioxidant Applications: Through activation of the Nrf2/HO-1 signaling pathway, this compound enhances catalase (CAT) and superoxide dismutase (SOD) activities while reducing malondialdehyde (MDA) production, providing protection against oxidative stress [5].
Cell Viability Assay (CCK-8 Method):
Anti-inflammatory Activity Assessment:
This compound-loaded controlled release systems represent a promising approach to overcoming the significant pharmaceutical challenges associated with this bioactive marine compound. Through careful formulation optimization using statistical experimental design, researchers can develop microsphere systems with tailored release characteristics suitable for specific therapeutic applications.
The Higuchi model has proven particularly valuable for characterizing and predicting this compound release kinetics from matrix-type delivery systems, enabling rational design of formulations with desired release profiles. The experimental protocols outlined in this application note provide researchers with comprehensive methodological guidance for developing, characterizing, and evaluating this compound-loaded microspheres.
Future research directions should focus on:
As research in this field continues to evolve, controlled release technologies will play an increasingly important role in unlocking the full therapeutic potential of this compound for pharmaceutical and nutraceutical applications.
FAQ 1: What are the most critical factors affecting this compound stability during storage? this compound is highly susceptible to degradation from heat, light, oxygen, and acidic pH. Its unique structure, which includes an allenic bond and conjugated double bonds, is easily damaged [1] [2] [3]. For maximum stability, store this compound extracts in the dark under an inert atmosphere (e.g., nitrogen) at refrigeration temperatures (4°C) or frozen. Neutral to slightly basic pH conditions are also recommended [1] [2].
FAQ 2: What is the effect of pH on this compound stability? this compound is particularly unstable under acidic conditions. Studies in oil-in-water emulsions show significant degradation at pH 1.2, while a more neutral pH of 7.5 was found to be more protective [1]. The 9'-cis isomer may be relatively more resistant to pH changes compared to the all-trans form [1].
FAQ 3: Can this compound be used in pasteurized products? Yes, with careful consideration. One study found that this compound was highly stable during low-temperature-long-time (LTLT) pasteurization of milk (64°C for 30 minutes), with recovery yields over 96% [4]. This suggests that mild thermal processing is feasible, especially when this compound is incorporated into a protective food matrix like milk.
FAQ 4: How can I improve the stability and bioavailability of this compound in formulations? Microencapsulation is a highly effective strategy. Spray-drying this compound with biopolymers like maltodextrin (MD) and gum arabic (GA) has been shown to significantly enhance its thermal stability and protect it in gastric environments, thereby improving its bioaccessibility [5]. Using proteins like whey protein isolate (WPI) can also be beneficial [5].
The table below summarizes quantitative data on how environmental factors impact this compound stability.
Table 1: Stability of this compound Under Various Conditions
| Factor | Condition | Effect on this compound | Key Quantitative Data / Observation | Source |
|---|---|---|---|---|
| Temperature | 25-60°C (in dark, no O₂) | Degradation & Isomerization | Follows first-order kinetics; formation of 13-cis and 13'-cis isomers increases with temperature. | [1] |
| 64°C for 30 min (in milk) | High Stability | Recovery yield >96% in goat milk, indicating good stability during pasteurization. | [4] | |
| Light | 300-2000 lux (at 25°C) | Isomerization & Photodegradation | Induces isomerization (e.g., all-trans to 9'-cis) and significant degradation of isomers. | [1] |
| pH | pH 1.2 | Significant Degradation | Highly susceptible to degradation in strongly acidic environments. | [1] |
| pH 7.5 | Reduced Degradation | More stable at neutral to slightly basic pH compared to acidic conditions. | [1] | |
| Oxygen | Aerial exposure (at 25°C) | Oxidative Degradation | Promotes the oxidative degradation of various this compound isomers. | [1] |
Here are standardized methodologies for key stability and analysis experiments based on published research.
Protocol 1: Assessing Thermal Stability in an Oil-in-Water Emulsion This protocol is adapted from a study investigating temperature effects [1].
Protocol 2: Quantifying this compound in Milk Using HPLC This protocol is based on a study of this compound stability in dairy products [4].
The following diagram illustrates the logical workflow for investigating and improving this compound stability, as discussed in the protocols and FAQs.
Based on the evidence, here are the most effective approaches to mitigate this compound degradation:
The table below summarizes the key factors that can lead to fucoxanthin degradation during experiments, along with practical mitigation strategies.
| Factor | Mechanism of Degradation | Recommended Preventive Measures |
|---|---|---|
| Temperature [1] | Breakdown initiates at 25–60 °C; high temps increase ratio of less stable cis isomers [1]. | Conduct procedures at low temperatures; avoid heating, especially above 25°C [1]. |
| Light & Oxygen [2] | Highly unsaturated structure is sensitive to photo-oxidation and auto-oxidation [2] [1]. | Store solutions in darkness and under inert atmosphere (e.g., nitrogen or argon) [2] [1]. |
| pH [1] | Degradation is accelerated at acidic pH (4.6) [1]. | Maintain a neutral to slightly basic pH (7.4) to minimize degradation [1]. |
| Chemical Instability [3] | Demonstrated photo-instability under UVA and visible light doses [3]. | Use opaque or amberized containers for all solutions and during light-sensitive steps [3]. |
Beyond controlling the basic factors above, advanced formulation strategies can significantly enhance stability.
For a systematic approach in the lab, you can follow this general workflow to maintain this compound stability:
You can include this methodology in your guides for researchers to evaluate the effectiveness of their stabilization efforts.
For your FAQ on "How can I tell if my this compound has degraded?", you can list these indicators:
The following diagram outlines the core RSM process and points to where common issues typically arise, guiding you to the relevant troubleshooting section.
Here are solutions to some of the most frequently encountered problems in RSM analysis.
A significant Lack-of-Fit (LoF) test indicates your model may not fully explain the relationship between factors and the response, but it doesn't necessarily mean the model is useless [1].
Patterned residuals (e.g., curves, funnels) violate the assumption of independent, random errors and reduce model reliability.
A low R² means your model explains very little of the variation in your response.
To provide context for the troubleshooting advice, here is a summary of core RSM concepts and how they are applied in this compound research.
Table: Key RSM Designs for Optimizing this compound Extraction
| Design Type | Key Characteristics | Common this compound Application Example | Key Reference |
|---|---|---|---|
| Central Composite Design (CCD) | Includes factorial points, center points, and axial (star) points to estimate curvature. Ideal for fitting quadratic models. | Optimizing SC-CO₂ extraction variables (time, pressure, temperature) from Undaria pinnatifida stem. [4] | [5] [2] |
| Box-Behnken Design (BBD) | A spherical design with all points lying on a sphere of radius √2. Requires fewer runs than CCD when there are 3 or more factors. | Optimizing a green extraction process for bioactives from Ulva rigida using factors like ethanol concentration and solid-to-liquid ratio. [6] | [5] [4] |
RSM is a collection of statistical techniques for empirical model building and optimization, developed by Box and Wilson [5] [4] [2]. Its goal is to find the optimal factor level combinations that achieve a specific goal, such as maximizing this compound yield [3]. The process is often sequential:
Q1: What are the primary factors that cause fucoxanthin degradation during experiments? this compound is highly susceptible to three main factors [1] [2] [3]:
Q2: Besides solubility, what other bioavailability challenges does this compound face? After oral intake, this compound faces significant challenges in the gastrointestinal tract [4] [3]:
Q3: How can the choice of lipid carrier in a delivery system impact this compound's bioavailability? The lipid carrier is crucial for forming mixed micelles during digestion, which solubilize this compound for absorption. Research shows that the bioaccessibility follows this order [5]: Long-chain triglycerides (LCTs, e.g., corn oil) > Medium-chain triglycerides (MCTs, e.g., Miglyol) > Non-digestible oils. LCTs lead to the formation of mixed micelles with a superior capacity to solubilize this compound [5].
This guide outlines the most common encapsulation strategies, their mechanisms, and protocols.
| Strategy | Mechanism of Action | Key Advantages | Validated Efficacy & Limitations |
|---|
| Cyclodextrin Inclusion Complexes [6] | Host-guest complexation; hydrophobic cavity shields this compound from aqueous environment. | Significantly enhances aqueous solubility. Improves thermal and photostability. Maintains or enhances bioactivity (e.g., antitumor). | Efficacy: Aqueous solubility increased by ~25 times [6]. Limitation: Loading capacity may be limited; requires optimization of host-guest ratio. | | Nanoemulsions [4] [5] | Encapsulation in fine lipid droplets (<500 nm); enhances micelle incorporation upon digestion. | Improves gastrointestinal stability and bioaccessibility. Utilizes Generally Recognized As Safe (GRAS) ingredients. Suitable for food fortification. | Efficacy: LCT-based nanoemulsions showed highest bioaccessibility in vitro and in vivo [5]. Limitation: Physical stability of emulsion (Ostwald ripening, coalescence) must be monitored. | | Nanostructured Lipid Carriers (NLCs) [4] | Imperfect solid lipid matrix prevents this compound expulsion, offering higher loading and stability. | Higher loading capacity and stability than nanoemulsions. Provides controlled release. Excellent protection against degradation. | Efficacy: Highly effective in improving biosafety and bioavailability in disease models [4]. Limitation: Production process can be more complex than nanoemulsions. | | Bioinspired Systems (e.g., Extracellular Vesicles) [4] | Uses natural vesicles for encapsulation; leverages inherent biocompatibility and targeting. | Superior immunocompatibility. Potential to cross physiological barriers. High encapsulation efficiency. | Efficacy: Emerging as a superior platform for unlocking this compound's full therapeutic potential [4]. Limitation: Scalability and standardized isolation methods are current challenges. |
The following diagram illustrates the logical decision-making process for selecting an appropriate encapsulation strategy based on your experimental goals.
Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
Method:
Objective: To create a nanoemulsion-based delivery system for this compound to improve its bioaccessibility.
Materials:
Method:
The following table summarizes key quantitative findings on how fucoxanthin behaves in different milk systems under various conditions.
| Matrix/Parameter | Processing Condition | Key Stability Findings | Citation |
|---|---|---|---|
| Goat Whole & Skim Milk | Pasteurization (LTLT: 64°C, 30 min) | >96% this compound recovered post-pasteurization. Stable during 4-week storage at 4°C. | [1] |
| Cow Skim Milk (SM) | Storage (1 month, 4°C) | Better stability in Skim Milk (SM) vs. Whole Milk (WM). Stability negatively correlated with increased protein content (e.g., casein, whey). | [2] |
| Cow Whole Milk (WM) | Storage (1 month, 4°C) | Lower stability compared to Skim Milk. | [2] |
| Goat Milk Yogurt | Heat (80°C, 30 min) & Fermentation | ~98% recovery after heating. ~90% recovery after fermentation; concentration stable during subsequent storage. | [3] |
| Cow Skim Milk | Bioavailability (In Vivo/In Vitro) | Superior plasma absorption and tissue accumulation of this compound and its metabolites compared to whole milk and microalgal biomass. | [4] |
Here are detailed methodologies for key experiments you can provide as standardized protocols.
This method, adapted from multiple studies, is suitable for quantifying this compound recovery from various dairy matrices [1] [3].
This workflow outlines the steps to evaluate this compound stability under processing and storage conditions.
If researchers encounter stability issues with basic milk matrices, you can suggest these advanced encapsulation techniques.
| Strategy | Mechanism | Key Performance | Citation |
|---|---|---|---|
| Spray-Drying with Biopolymers | Wall materials form a physical barrier against oxygen, heat, and light. | Maltodextrin (MD) and Gum Arabic (GA) showed best protection with degradation half-lives of 92.6 and 99.8 days, respectively. Also improved bioaccessibility. | [5] |
| Pickering Emulsions with Cellulose Nanofibrils (CNFs) | CNFs form a solid, dense particle layer at oil-water interfaces, providing a physical barrier. | Encapsulation efficiency up to 70.8%. High stability against pH, salinity, temperature, and UV light. Maintained 42% DPPH scavenging activity after 12 days at 4°C. | [6] |
| Controlled-Release Systems | Use of nanoparticles, emulsions, and bioinspired systems (e.g., extracellular vesicles) to protect from gastric degradation and enhance absorption. | These systems are designed to improve chemical stability, protect against GI tract degradation, and enhance bioavailability. | [7] |
Q1: Why is this compound less stable in whole milk compared to skim milk, despite the protective protein matrix? Early research indicated that this compound stability is negatively correlated with an increase in protein content (specifically casein and whey protein) [2]. However, more recent studies on goat milk demonstrate high stability, suggesting that the type of milk (e.g., higher β-casein in goat milk) and the specific matrix interactions need careful evaluation for each formulation [1].
Q2: Does the fermentation process in yogurt production degrade this compound? Yes, fermentation can cause a minor loss. One study found a drop from ~98% recovery post-heating to ~90% recovery in freshly prepared yogurt [3]. However, the concentration remains stable during subsequent refrigerated storage, making yogurt a viable delivery matrix.
Q3: Which milk matrix is superior for bioavailability? In vivo and in vitro studies on cow milk consistently show that skim milk (SM) provides superior bioavailability for this compound and its active metabolites compared to whole milk (WM) [4].
Q4: What are the main environmental factors that degrade this compound? this compound is highly susceptible to heat, light, oxygen, and acidic conditions due to its unsaturated structure [7] [8]. All processing and storage protocols must be designed to minimize exposure to these factors (e.g., working under dim light, using inert gases, and avoiding excessive heat).
This compound is highly susceptible to degradation due to its unique molecular structure, which includes an unusual allenic bond, a 5,6-monoepoxide, and conjugated double bonds [1] [2]. These functional groups make it prone to oxidation and isomerization when exposed to heat, light, and oxygen [3].
Understanding the kinetics of degradation is crucial for predicting this compound behavior during processing and storage. The data varies depending on the model system used.
Table 1: Degradation Kinetics in Different Model Systems
| System / Condition | Degradation Kinetics Order | Activation Energy (Ea) | Thermodynamic Parameters (ΔH and ΔG) | Key Findings |
|---|
| Canola Oil (No air/light, 25-100°C) | First-order for total, all-trans, and cis isomers [1] | Total: 83.35 kJ/mol All-trans: 98.93 kJ/mol [1] | ΔH: 80.42 kJ/mol (Total) ΔG: 93.84 to 112.05 kJ/mol (non-spontaneous) [1] | Formation of cis isomers (13-cis, 13'-cis, 9'-cis) occurred at 60-80°C [1] | | Oil-in-Water Emulsion (No air/light, 25-60°C) | First-order [2] | Total: 73.8 kJ/mol [2] | ΔH: 71.1 kJ/mol (Total) ΔG: 93.2 to 105.4 kJ/mol (non-spontaneous) [2] | 9'-cis isomer was relatively resistant to heat [2] |
Encapsulation is the most effective technique to shield this compound from heat and other destabilizing factors.
Table 2: Effectiveness of Encapsulation Techniques
| Encapsulation Method / Wall Material | Key Performance Metrics | Experimental Findings |
|---|
| Spray-Drying with Biopolymers [3] | Encapsulation Efficiency (EE): 86.5% - 97.1% Degradation Kinetics: Second-order Half-life (t₁/₂) at 50°C: | Maltodextrin (MD) and Gum Arabic (GA) provided the best thermal protection [3]. | | Double Encapsulation [4] | Encapsulation Efficiency (EE): Up to ~96% Degradation Kinetics: First-order | A combination of MD and GA (1:7 w/w) showed the highest prevention of this compound degradation during storage [4]. |
The following diagram illustrates the core workflow for stabilizing this compound using encapsulation, from identifying the problem to selecting the appropriate solution.
Here are detailed methodologies for key stabilization and testing procedures.
This protocol outlines the creation of this compound-loaded microcapsules using spray-drying.
Preparation of Oil-in-Water Emulsion:
Spray-Drying Process:
Testing Thermal Stability:
This method uses a two-step process for enhanced protection.
Preparation of Porous Starch (PS):
Loading this compound into PS:
Coating the Loaded PS:
Q1: My this compound purity drops significantly after a heating step. What is the most likely cause? The primary cause is thermal degradation and isomerization. Check the temperature and duration of your heating process. Even in the absence of air and light, heating above 60°C can rapidly degrade the all-trans form into cis isomers, which may not be detected by your standard HPLC analysis if you are only quantifying the all-trans standard [1]. Ensure your analytical method can separate and quantify the major isomers.
Q2: Besides heat, what other factors should I control during processing? A holistic approach is needed. You must also strictly control:
Q3: Which wall material is best for spray-drying this compound? While the optimal choice may depend on your specific formulation, the literature consistently shows that Maltodextrin (MD) and Gum Arabic (GA), either alone or in combination, offer superior protection compared to proteins like gelatin or WPI [3] [4]. A combination of MD and GA (e.g., at a 1:7 ratio) has been shown to provide the highest encapsulation efficiency and stability during storage [4].
Here are solutions to frequently encountered issues in fucoxanthin encapsulation, based on recent research.
| Problem | Possible Causes | Suggested Solutions & Supporting Data |
|---|---|---|
| Low Encapsulation Efficiency (EE) | Rapid diffusion of API during vesicle closure [1]; Instability of initial emulsion [2]. | Use high-density fluorocarbons (e.g., perfluoroperhydrophenanthrene, ρ=2.03 g/cm³) in centrifugation process [1]. Optimize W/O/W emulsion: increase polymer concentration, use high viscosity organic phase (e.g., ethyl acetate), low surfactant (PVA) concentration [2]. |
| Poor Storage & Environmental Stability | Unstable emulsion interface; Lack of protection from light, oxygen, heat [3] [4]. | Formulate Pickering emulsions with solid particles (e.g., Cellulose Nanofibrils/CNFs). CNF-stabilized emulsion retained >60% EE after 3 freeze-thaw cycles and 42% DPPH activity after 12 days at 4°C [5]. |
| Low Bioaccessibility & Bioavailability | Degradation in GIT; Poor aqueous solubility; Limited cellular uptake [4]. | Use nanocarriers. Lipid-based systems improve solubility and GIT stability [6]. Bioinspired systems (e.g., extracellular vesicles) enhance biocompatibility and barrier penetration [4]. Co-administer with lipids (fish oil, MCTs) to boost absorption [3]. |
The table below summarizes key performance metrics for different this compound encapsulation systems as reported in recent literature.
| Encapsulation System | Core/Shell Material | Key Performance Metric (Encapsulation Efficiency) | Notable Advantages |
|---|---|---|---|
| Pickering Emulsion [5] | This compound / Cellulose Nanofibrils (CNFs) | 70.8% (with 1.0 mg/mL this compound) | High stability against pH, salinity, temperature, UV; uses sustainable seaweed cellulose byproduct. |
| Liposomes [1] | Model APIs / Phospholipids (e.g., DPPC) & Fluorocarbons | Up to 98% (for macromolecular APIs, model system) | High EE for sensitive macromolecules; solvent-free process. |
| Centrifugation Method [1] | - | 10-15% (with squalene, for plasmid DNA) | Baseline reference for method improvement. |
This method uses cellulose nanofibrils from brown algae residue to create a stable emulsion, achieving up to 70.8% encapsulation efficiency [5].
Workflow Diagram:
Materials & Equipment:
Step-by-Step Procedure:
This method achieves extremely high encapsulation efficiency for sensitive macromolecules using phospholipids and high-density fluorocarbons [1].
Workflow Diagram:
Materials & Equipment:
Step-by-Step Procedure:
Critical factors to systematically vary and control in your experiments for different encapsulation systems.
| System | Key Parameters to Optimize | Target / Effect |
|---|---|---|
| General | Homogenization Pressure | 105 MPa for optimal CNF particle size (e.g., 87 nm) [5]. |
| Polymer/Stabilizer Concentration | Higher phospholipid concentration increases EE; adding cholesterol can decrease EE [1]. | |
| Pickering Emulsion | Particle Size & Crystallinity | Lower CNF polymerization degree (e.g., ~265) improves interface stability [5]. |
| Liposomes | Hydrophobic Phase Density | Use high-density fluorocarbons (Δρ ≈1 g/cm³ vs water) to enable phase transfer [1]. |
| W/O/W Multiple Emulsion | Organic Solvent & Surfactant | Use ethyl acetate; lower PVA concentration reduces EE loss to external phase [2]. |
The field of this compound encapsulation is advancing towards more sophisticated and efficient systems. Future research will likely focus on bioinspired delivery systems like extracellular vesicles, which offer superior immunocompatibility and ability to penetrate physiological barriers [4]. Scaling up these nanotechnologies while ensuring cost-effectiveness and regulatory compliance remains a key objective for their commercial application in drugs and functional foods [4] [6].
The table below summarizes key parameters from a study that investigated the thermal degradation of fucoxanthin encapsulated with different biopolymers [1].
| Wall Material | Degradation Kinetics Model | Rate Constant (k) | Half-Life (t₁/₂) |
|---|---|---|---|
| Gum Arabic (GA) | Second-order | Not explicitly stated | 99.8 days |
| Maltodextrin (MD) | Second-order | Not explicitly stated | 92.6 days |
| Gelatin (GEL) | Second-order | Not explicitly stated | 69.3 days |
| Whey Protein Isolate (WPI) | Second-order | Not explicitly stated | 50.9 days |
This study concluded that Gum Arabic and Maltodextrin provided the best protective effect, significantly slowing this compound degradation [1].
Here are the detailed methodologies for key experiments related to this compound stability and degradation.
This method is used to determine the degradation rate constant of encapsulated this compound under heat stress [1].
This protocol focuses on optimizing extraction but provides insights into how time and temperature affect this compound yield, which is indirectly related to its stability during the process [2].
The following diagram outlines the general workflow for conducting a this compound degradation kinetics study, based on the cited protocols [1] [2].
Q1: What is the most common kinetic model for this compound degradation? A: Research indicates that the thermal degradation of encapsulated this compound can follow second-order kinetics [1]. However, the model can vary depending on the specific conditions and the form of this compound (e.g., purified vs. encapsulated), so it is crucial to experimentally validate the model for your specific system.
Q2: How does the choice of wall material impact the degradation rate constant? A: The wall material is critical. Studies show that polysaccharides like Gum Arabic (GA) and Maltodextrin (MD) can offer superior protection, resulting in slower degradation and a longer half-life compared to protein-based materials like Whey Protein Isolate (WPI) [1].
Q3: What are the optimal extraction conditions to minimize this compound degradation? A: To balance high yield with low degradation, one study recommended using 70% ethanol at 45°C for 45-66 minutes [2]. Using high temperatures (e.g., 85°C) can be efficient but only for very short durations (under 30 minutes), as prolonged exposure significantly increases degradation.
Q4: What is the primary analytical technique for quantifying this compound in degradation studies? A: High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD), is the standard method for accurately quantifying this compound concentration in complex matrices like algae extracts or microcapsules [1] [2].
The table below summarizes the optimal light conditions for fucoxanthin production in various microalgae species.
| Microalgae Species | Optimal Light Intensity (μmol m⁻² s⁻¹) | Optimal Light Quality | Optimal Photoperiod (Light/Dark) | Key Findings & Notes |
|---|---|---|---|---|
| Phaeodactylum tricornutum [1] | 100 (Blue Light) | Blue Light | Not Specified | Part of a multi-factor optimization (nutrients, glycerol). Achieved 20.44 mg/g DCW this compound. |
| Cylindrotheca closterium [2] | 100 | Blue LED | 18/6 | Maximized productivity; 18/6 regime was superior to 12/12 or 24/0. Achieved 25.5 mg/g DCW. |
| Poterioochromonas malhamensis [3] | 150 | White Light | Not Specified (Fermentation) | Under heterotrophic fermentation with illumination. Achieved 1.56 mg/g DCW this compound content. |
Protocol 1: Bottle Photobioreactor for C. closterium [2] This protocol is designed to identify the optimal combination of light parameters.
Protocol 2: Illumination-Coupled Heterotrophic Fermentation for P. malhamensis [3] This protocol is for high-cell-density cultivation of heterotrophic or mixotrophic strains.
The following diagram illustrates the decision-making workflow for selecting and optimizing a light strategy.
Q1: Why is my this compound yield low even under the recommended light intensity?
Q2: My algae culture is losing its brown color and turning green. What is happening?
Q3: For large-scale production, is LED light really worth the investment?
The table below summarizes experimental data from in vitro assays comparing the radical-scavenging abilities of fucoxanthin and its isomers against α-tocopherol.
| Radical Type | Assay Method | This compound (All-E) EC₅₀ | Best Performing this compound Isomer | α-Tocopherol (VE) EC₅₀ | Performance Summary |
|---|---|---|---|---|---|
| DPPH Radical | Spectrophotometric assay measuring decrease in DPPH• absorbance [1] | Intermediate | 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco [1] | Stronger than all Fuco isomers [1] | VE > Fuco |
| ABTS Radical | Spectrophotometric assay measuring decrease in ABTS•⁺ absorbance [1] | Intermediate | 9'Z-Fuco > (all-E)-Fuco > 13Z- and 13'Z-Fuco [1] | Stronger than all Fuco isomers [1] | VE > Fuco |
| Hydroxyl Radical (•OH) | Chemiluminescence / Fenton reaction system [1] | ~33-39 μg/mL (all isomers) [1] | All isomers showed similar, potent activity [1] | Weaker than Fuco isomers [1] | Fuco > VE |
| Superoxide Radical (O₂•⁻) | Autoxidation of 1,2,3-trihydroxybenzene (THDB) [1] | Intermediate | 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco [1] | Stronger than all Fuco isomers [1] | VE > Fuco |
Key Takeaways from Quantitative Data:
For researchers looking to replicate or understand these assays, here are the core methodologies cited.
A typical protocol for obtaining this compound from biomass (e.g., Laminaria japonica or Phaeodactylum tricornutum) involves:
The following diagram illustrates the experimental workflow for assessing radical-scavenging activity.
Beyond direct radical scavenging, both compounds modulate complex cellular signaling pathways related to oxidative stress and inflammation.
Research using an LPS-induced THP-1 cell model shows that this compound exerts protective effects through a dual mechanism [4]:
The crosstalk between these pathways is a key aspect of this compound's activity, as Nrf2 activation can also help suppress NF-κB-mediated inflammation [4].
The activity of α-tocopherol is multifaceted:
This compound is a marine carotenoid predominantly found in brown seaweeds and diatoms, characterized by its unique molecular structure containing an unusual allenic bond, a 5,6-monoepoxide, and multiple oxygenic functional groups including hydroxyl, carbonyl, carboxyl, and epoxy moieties [1] [2] [3]. This distinctive structure differentiates this compound from terrestrial carotenoids and contributes significantly to its diverse biological activities. The presence of nine conjugated double bonds in its polyene chain makes this compound susceptible to geometrical isomerization, leading to the formation of various stereoisomers that exhibit different physicochemical properties and biological activities [4] [5]. In nature, this compound primarily exists in the more stable all-E (trans) configuration, which accounts for over 88% of natural this compound [5]. However, processing conditions, extraction methods, and storage can promote isomerization to Z (cis) configurations [5].
The most commonly studied this compound stereoisomers include the all-E-form (all-trans this compound), 9'Z-fucoxanthin, and a combination of 13Z- and 13'Z-fucoxanthin [4]. These isomers differ in the spatial arrangement around their double bonds, particularly at positions 9', 13, and 13' of the polyene chain, which influences their molecular shape, solubility, and biological activity [4] [6]. The isomerization process is influenced by several factors including temperature, light exposure, oxygen presence, and pH conditions [5]. For instance, studies have shown that increasing temperatures during extraction or processing promotes the formation of 13-cis and 13'-cis this compound isomers while decreasing the all-trans forms [5]. Understanding these stereoisomers is crucial for researchers and pharmaceutical developers as the geometric configuration significantly impacts the bioactive potential of this compound, including its antioxidant capacity [4] [6].
Table 1: Characteristics of Major this compound Stereoisomers
| Stereoisomer | Structural Features | Natural Abundance | Stability | Key Sources |
|---|---|---|---|---|
| all-E-Fucoxanthin | Linear molecular structure | >88% (primary natural form) | High (thermodynamically most stable) | Laminaria japonica, Undaria pinnatifida |
| 9'Z-Fucoxanthin | Bent at 9' position | <5% (increased with processing) | Moderate | Processed brown seaweed extracts |
| 13Z-/13'Z-Fucoxanthin | Bent at 13 or 13' position | <7% (increased with heating) | Relatively stable to heat | Heat-treated algal extracts |
The radical-scavenging activities of this compound stereoisomers have been systematically evaluated against various reactive oxygen species, revealing stereospecific antioxidant profiles that vary significantly across different assay systems [4]. Each stereoisomer demonstrates a distinct rank order of potency depending on the specific radical being scavenged, highlighting the importance of molecular configuration in determining antioxidant efficacy [4] [6]. These differences are attributed to variations in molecular geometry, which affect the ability of each isomer to donate electrons or hydrogen atoms to neutralize free radicals, as well as their membrane incorporation and orientation within lipid bilayers [4].
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay revealed that the order of radical-scavenging activity was 13Z- and 13'Z-Fucoxanthin > all-E-Fucoxanthin > 9'Z-Fucoxanthin [4]. This suggests that isomers bent at the 13 or 13' position possess superior electron-donating capacity toward the stable nitrogen-centered DPPH radical compared to their linear all-E counterpart or the 9'Z-isomer. All this compound stereoisomers demonstrated weaker DPPH scavenging activity than α-tocopherol (VE), a classic lipid-soluble antioxidant [4].
In contrast to the DPPH results, the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay showed a different potency order: 9'Z-Fucoxanthin > all-E-Fucoxanthin > 13Z- and 13'Z-Fucoxanthin [4]. The 9'Z-isomer exhibited the strongest activity with an EC50 value of 33.54 μg/mL, indicating that bending at the 9' position enhances the ability to scavenge the pre-formed ABTS radical cation [4]. This reversal in potency order between DPPH and ABTS assays highlights how different radical systems interact distinctly with each geometrical isomer.
Against highly reactive hydroxyl radicals, the three this compound stereoisomers showed similar scavenging activities with nearly equivalent potency [4]. Interestingly, all this compound stereoisomers demonstrated stronger hydroxyl radical-scavenging activity than α-tocopherol, suggesting their particular effectiveness against this most reactive of oxygen radicals [4]. This indicates that the molecular configuration may be less critical for hydroxyl radical scavenging compared to other radical species.
The scavenging activity against superoxide radicals followed the order: 13Z- and 13'Z-Fucoxanthin > all-E-Fucoxanthin > 9'Z-Fucoxanthin [4]. This pattern resembles that observed in the DPPH assay, suggesting similar structural determinants for activity against both superoxide and DPPH radicals. However, like with DPPH, all this compound stereoisomers showed weaker activity than α-tocopherol against superoxide radicals [4].
Table 2: Quantitative Comparison of Antioxidant Activities of this compound Stereoisomers
| Assay Method | Potency Order | Relative to α-Tocopherol | Dose Dependency | Key Findings |
|---|---|---|---|---|
| DPPH Radical | 13Z-/13'Z > all-E > 9'Z | Weaker | Yes (8.6-51.6 μg/mL) | 13Z-/13'Z isomers most effective; all isomers less potent than VE |
| ABTS Radical | 9'Z > all-E > 13Z-/13'Z | Weaker | Yes | 9'Z isomer superior (EC50: 33.54 μg/mL); reversed potency order |
| Hydroxyl Radical | All isomers similar | Stronger | Yes | Unique strength against hydroxyl radicals; configuration less critical |
| Superoxide Radical | 13Z-/13'Z > all-E > 9'Z | Weaker | Yes (linear to 180s) | Pattern similar to DPPH; all isomers less potent than VE |
The DPPH assay methodology employed a stable free radical, 1,1-diphenyl-2-picrylhydrazyl (DPPH), which exhibits a deep purple color in methanol with maximum absorption at 517 nm [4]. When antioxidants donate hydrogen atoms to DPPH, the solution decolorizes, allowing quantification of radical-scavenging capacity. Researchers prepared a DPPH solution at an initial concentration of 51.6 μg/mL, corresponding to an optical density of 0.822 [4]. The reaction mixture consisted of 2 mL of this compound stereoisomer solution at varying concentrations and 2 mL of absolute methanol containing DPPH. After vigorous shaking, the mixture was incubated in the dark at room temperature for 45 minutes [4]. The absorbance was measured at 517 nm against a methanol blank, and the radical-scavenging activity was calculated as a percentage of DPPH quenched compared to control. The reaction time course revealed that scavenging activity increased up to 20 minutes before plateauing, confirming the importance of standardized incubation times [4].
The ABTS assay involved generating the ABTS radical cation (ABTS•+) through chemical oxidation of 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) [4]. The ABTS•+ solution was produced by reacting 5 mL of 7 mM ABTS solution with 88 μL of 140 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use [4]. This stock solution was then diluted with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. For the assay, 50 μL of this compound stereoisomer solution at different concentrations was mixed with 2 mL of diluted ABTS•+ solution. The reaction progress was monitored by measuring absorbance at 734 nm at specific time intervals [4]. The kinetic analysis revealed that ABTS radical-scavenging activity increased rapidly within the first 10 minutes, followed by a slower phase over 70 minutes, emphasizing the importance of monitoring reaction kinetics in this assay [4].
Hydroxyl radicals were generated using a modified Fenton reaction system [4]. The reaction mixture contained 1.5 mL of safranine solution (36 μg/mL), 1 mL of EDTA-Fe²⁺ solution (2 mM), 2 mL of this compound stereoisomer solution at various concentrations, and 1.5 mL of 3% H₂O₂ solution [4]. The mixture was incubated at 37°C for 30 minutes to simulate physiological conditions, and absorbance was measured at 520 nm. Temperature optimization studies demonstrated that hydroxyl radical generation was minimal below 20°C and increased with rising temperature, confirming the necessity of maintaining physiological temperature conditions for relevant biological assessment [4]. The reaction kinetics showed that hydroxyl radical-scavenging activity increased slowly during the first 5 minutes, then accelerated rapidly from 5 to 30 minutes [4].
Superoxide radicals were generated through the autoxidation of 1,2,3-trihydroxybenzene (THB) in an alkaline medium [4]. The reaction system contained 4.5 mL of Tris-HCl buffer (50 mM, pH 8.3), 1 mL of this compound stereoisomer solution at different concentrations, and 0.5 mL of 50 mM THB solution pre-warmed to 25°C [4]. The reaction mixture was incubated at 25°C, and absorbance was measured at 325 nm every 30 seconds for 5 minutes. The autoxidation rate of THB showed a direct proportionality with time up to 180 seconds, after which the rate slightly diminished from 180 to 250 seconds [4]. The addition of ascorbic acid (VC) completely stopped THB autoxidation, validating the specificity of the assay for superoxide detection [4].
The differential antioxidant activities of this compound stereoisomers have significant implications for pharmaceutical development, nutraceutical applications, and cosmeceutical formulations [6] [3]. Understanding these structure-activity relationships enables researchers to optimize stereoisomer ratios for specific therapeutic targets. For instance, the superior hydroxyl radical-scavenging capacity of all this compound stereoisomers compared to α-tocopherol suggests particular promise in protecting against hydroxyl radical-mediated damage in neurodegenerative disorders and inflammatory conditions [4] [3]. The stereospecific activities also highlight the importance of controlling processing parameters to preserve or enhance desired bioactivities in this compound-containing products [5].
The chemical stability of this compound stereoisomers significantly impacts their research and therapeutic applications [5]. This compound is susceptible to degradation when exposed to heat, light, oxygen, and acidic pH conditions [5]. Studies indicate that this compound degradation follows first-order kinetics, with the all-E isomer being particularly vulnerable to isomerization under thermal processing [5]. During storage, the ratio of cis-isomers increases at the expense of the all-E form, which may alter the overall bioactivity profile of this compound preparations [5]. To maintain optimal stereoisomer ratios for research purposes, recommended storage conditions include low temperature (4°C), protection from light, and oxygen-free environments [5]. For pharmaceutical development, encapsulation technologies have shown promise in stabilizing specific stereoisomer compositions and enhancing bioavailability [5].
The differential antioxidant activities of this compound stereoisomers should be considered when developing applications for specific health conditions [1] [3]. For skin care products targeting UV protection, Z-isomer-rich this compound formulations have demonstrated superior performance against both UV-A and UV-B radiation compared to all-E counterparts [6]. For metabolic syndrome management, where oxidative stress plays a key role, the more stable all-E this compound may provide longer-lasting effects [1] [3]. In cancer research, this compound's anti-proliferative effects have been demonstrated against various cancer cell lines, including breast cancer cells, though the specific contributions of different stereoisomers to these effects warrant further investigation [7]. The metabolism of this compound to fucoxanthinol and amarouciaxanthin A in the body further complicates this picture, as these metabolites also exhibit bioactivities that may contribute to overall therapeutic effects [2] [3].
The following diagram illustrates the comprehensive experimental workflow for evaluating the antioxidant activity of this compound stereoisomers, from preparation to data analysis:
Diagram 1: Experimental workflow for comprehensive assessment of this compound stereoisomer antioxidant activity, covering extraction, purification, multiple antioxidant assays, and data analysis phases.
The following diagram illustrates the relationship between this compound stereoisomer structures and their antioxidant activities across different assay systems:
Diagram 2: Structure-activity relationship visualization showing how different this compound stereoisomer structures correlate with specific antioxidant activities and potential research applications.
| Feature | Fucoxanthin | Astaxanthin |
|---|---|---|
| Primary Source | Edible brown seaweeds, marine algae, diatoms [1] [2] [3] | Microorganisms, marine animals, shellfish [4] [3] [5] |
| Key Neuroprotective Mechanisms | - Free radical scavenging [1]
For researchers requiring methodological details, here is an overview of key experimental models and protocols used to generate the data cited above.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a central mechanism through which both carotenoids exert their antioxidant effects. The following diagram illustrates this common pathway and other unique mechanisms.
This diagram illustrates that both compounds converge on the Nrf2 pathway while also engaging distinct secondary mechanisms for neuroprotection.
| Enzyme Target | IC₅₀ Value | Inhibition Type / Mechanism | Key Supporting Evidence |
|---|---|---|---|
| BACE1 (β-secretase) | 5.31 ± 0.9 μM [1] [2] | Non-competitive/Mixed-type [1] [2] | Docking studies show interaction with BACE1 active site (Gly11, Ala127) [1]. Reduces Aβ and pE3-Aβ production in cells and mouse models [3]. |
| AChE (Acetylcholinesterase) | 81.2 μM [4] | Non-competitive [4] | Docking suggests binding to the peripheral anionic site (PAS) of AChE [4]. Reverses scopolamine-induced cognitive deficits and increased AChE activity in mice [4]. |
| AChE (from other sources) | 130.12 ± 6.65 μg/mL [5] | Information not specified | Study on fucoxanthin isolated from Sargassum oligocystum [5]. |
The data shows that this compound has a much stronger inhibitory potency against BACE1 compared to AChE, as indicated by its significantly lower IC₅₀ value.
The following section provides deeper context on the experimental findings and the methodologies used.
Studies using molecular docking simulations provide insight into how this compound interacts with its targets:
Beyond isolated enzyme assays, this compound demonstrates functional efficacy in biological models of Alzheimer's disease:
The following diagram summarizes the key multi-target mechanisms through which this compound is thought to exert its anti-Alzheimer's effects, based on the experimental evidence.
This multi-target profile is highly valuable in the context of complex neurodegenerative diseases like Alzheimer's, where single-target therapies have shown limited success. Further research, particularly on its blood-brain barrier permeability and efficacy in long-term disease models, will be crucial for its development.
The table below consolidates key experimental findings from a 2024 comparative in vitro study using human neuronal SH-SY5Y cells [1] [2].
| Bioactivity Parameter | Fucoxanthin | Fucoxanthinol | Experimental Context / Notes |
|---|---|---|---|
| Cellular Antioxidant Activity | Lower than Fucoxanthinol | Higher than this compound [1] | Measured in the cell membrane and cytoplasm of neuronal cells [1]. |
| Extracellular Antioxidant Activity | Higher than Fucoxanthinol | Lower than this compound [1] | Measured by Total Antioxidant Activity (TAA) assay using ABTS radical [2]. |
| Neuroprotection (Alzheimer's model) | Yes [1] | Yes, similar effects as this compound [1] | Model used: neurotoxicity induced by Oligomers of Amyloid Beta (OAβ). Measured via MTT assay for cell viability [1] [2]. |
| Neuroprotection (Parkinson's model) | Yes [1] | Yes, similar effects as this compound [1] | Model used: neurotoxicity induced by 6-Hydroxydopamine (6-OHDA). Measured via MTT assay for cell viability [1] [2]. |
| GSH Level Increase | Yes [1] | Yes [1] | Measured using the monochlorobimane (MCB) probe [2]. |
| Nrf2/Keap1/ARE Pathway Activation | Yes [1] | Yes [1] | Analyzed by Western blotting method; leads to upregulation of antioxidant genes [1] [2]. |
To ensure reproducibility, here are the detailed methodologies from the key studies cited above.
The neuroprotective effects of this compound and fucoxanthinol are closely linked to their antioxidant properties, primarily mediated through the Nrf2/ARE signaling pathway. The following diagram illustrates this pathway and its role in cellular defense.
The experimental workflow used to generate the data in this guide is summarized in the diagram below, outlining the key steps from cell treatment to data analysis.
| Aspect | All-trans Isomer | Cis Isomers (e.g., 13-cis, 13'-cis, 9'-cis) |
|---|---|---|
| Primary Bioactivity | Potent antioxidant; demonstrates anti-cancer, anti-obesity, and anti-inflammatory properties [1] [2] [3] | Retains some bioactivity (e.g., anti-obesity, anti-cancer), but often reported as reduced compared to all-trans form [1] |
| Antioxidant Capacity | Stronger activity; effectively scavenges free radicals [4] | Reduced activity; cis-isomer mixture showed lower antioxidant capacity [4] |
| Chemical Stability | Less stable; susceptible to isomerization and degradation when exposed to heat, light, and oxygen [5] [6] | More stable; formed from all-trans isomer under stress conditions like heating [5] [6] |
| Natural Abundance | Predominant form in fresh algae (>88%) [5] [6] | Minor components in fresh algae; proportion increases during processing and storage [5] [6] |
For researchers, understanding how these isomers are studied and their specific experimental outcomes is crucial.
The following diagram outlines the key relationships between processing conditions, isomer formation, and the resulting bioactivity, which is a central concept in this compound research.
A primary challenge in utilizing this compound is its inherent chemical instability. The allenic bond and epoxy group in its structure make it particularly susceptible to isomerization and degradation [5] [3]. Therefore, minimizing exposure to heat, light, and oxygen during extraction, purification, and storage is critical to preserve the bioactive all-trans form [1] [6].
| Carotenoid | Key Anti-Inflammatory Effects & Molecular Targets | Experimental Evidence (In Vitro/In Vivo) |
|---|
| Fucoxanthin | • Inhibits NF-κB activation, reducing pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1]. • Suppresses NLRP3 inflammasome activation, reducing caspase-1 cleavage and mature IL-1β production [1]. • More effective than isolated this compound in reducing COX-2 dependent PGE2 production [2]. | Bone marrow-derived macrophages (BMDMs), dendritic cells (BMDCs), and astrocytes stimulated with LPS/ATP [1]. RAW 264.7 macrophages stimulated with LPS [2]. | | β-Carotene, α-Carotene, β-Cryptoxanthin | • Inhibit NF-κB translocation, reducing inflammatory cytokines (e.g., IL-8, PGE2) [3]. • Activate the Nrf2 pathway, enhancing antioxidant phase II enzymes [3]. | Various in vitro cell models (e.g., monocytes/macrophages) and human studies [3]. | | Lutein/Zeaxanthin | • Reduces ROS production, mitigating inflammation [4]. • Demonstrates a significant negative association with systemic inflammation markers (SII) [4]. | Population-based studies (NHANES) measuring Systemic Immune-Inflammation Index (SII) [4]. | | Lycopene | • Interacts with the NF-κB pathway, inhibiting cytokine production [4]. • Shows a significant linear inverse relationship with systemic inflammation markers (SII) [5]. | Population-based studies (NHANES) measuring Systemic Immune-Inflammation Index (SII) [5]. |
For researchers aiming to replicate or build upon these findings, the following methodologies from key studies provide a robust foundation.
1. Study on NF-κB and NLRP3 Inflammasome Inhibition [1]
2. Comparative Evaluation of Tisochrysis lutea Extract [2]
The following diagram synthesizes experimental data to illustrate the specific molecular targets of this compound within the inflammatory signaling cascade.
This diagram shows that this compound exerts a dual anti-inflammatory effect by:
For researchers and drug development professionals, several points are worth noting:
The table below compiles IC₅₀ values (the concentration required for 50% inhibition) of Fucoxanthin from various experimental models, demonstrating its potency across different cancer cell lines and enzymes.
| Cell Line / Enzyme | Cancer Type / Target | IC₅₀ Value | Experimental Duration | Citation |
|---|---|---|---|---|
| MOLM13 | FLT3-ITD Acute Myeloid Leukemia (AML) | ~16.7 μM | 24 hours | [1] |
| FaDu | Human Pharyngeal Squamous Cell Carcinoma (HPSCC) | 6.21 μg/mL | 48 hours | [2] |
| Detroit 562 | Human Pharyngeal Squamous Cell Carcinoma (HPSCC) | 6.55 μg/mL | 48 hours | [2] |
| α-amylase | Enzyme (Diabetes/Obesity management) | 0.186 μg/mL | Not Specified | [3] |
| Glucoamylase | Enzyme (Diabetes/Obesity management) | 0.158 μg/mL | Not Specified | [3] |
To ensure experimental reproducibility, here are the methodologies used in the cited studies for determining IC₅₀ values and investigating mechanisms of action.
This compound exerts its anti-cancer effects through multiple pathways, primarily by inhibiting key signaling proteins and disrupting cancer cell metabolism.
The diagram above illustrates the key molecular interactions. The following points explain the biological consequences:
The following table synthesizes experimental data from recent studies to compare the yield, purity, and efficiency of different fucoxanthin extraction methods.
| Extraction Method | Algal Source | Key Conditions | Reported Yield | Purity / Content in Extract | Key Advantages & Limitations |
|---|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Undaria pinnatifida [1] | Ethanol; 35.16 min [1] | Information missing | 124.39 mg Fx/g extract [1] | Advantage: High concentration in extract, lower temperature [1]. |
| Microwave-Assisted Extraction (MAE) | Undaria pinnatifida [1] | 3 min, 2 bar [1] | Information missing | 58.83 mg Fx/g extract [1] | Advantage: Very fast, low energy use [1]. Limitation: Lower concentration than UAE [1]. | | Ethanol-Based + ODS Chromatography | Isochrysis zhangjiangensis [2] | Ethanol extraction + ODS column + ethanol precipitation [2] | Total recovery: 84.28% [2] | ~95% [2] | Advantage: High purity, uses only green solvent (ethanol) [2]. | | Supercritical CO₂ (SC-CO₂) | Undaria pinnatifida stem [3] | With ethanol entrainer; optimized pressure/temperature [3] | Information missing | 22.09 mg Fx/g extract [3] | Advantage: Avoids toxic organic solvents [3]. | | Pressurized Liquid Extraction | Undaria pinnatifida [4] | Chemometric analysis for optimization [4] | Information missing | Targeted all-trans Fx & its isomers [4] | Advantage: Selective for bioactive isomers [4]. | | Liquefied Dimethyl Ether (DME) | Chaetoceros simplex (wet) [5] | Extraction from wet biomass [5] | 9.2 mg/g dry microalgae [5] | Information missing | Advantage: Extracts from wet biomass, avoiding drying [5]. |
For the methods showing high performance, here is a deeper dive into the experimental details.
This multi-step protocol from Isochrysis zhangjiangensis is notable for its use of a green solvent to achieve high purity and recovery [2].
This method is effective for disrupting cell walls and is particularly suited for thermolabile compounds due to its ability to operate at lower temperatures [1].
MAE offers rapid extraction by directly transferring energy to the plant material [1].
The following diagram illustrates a logical pathway for selecting and optimizing an extraction method based on your specific research goals, integrating considerations from the comparative data.
When planning your experiments, please consider the following insights derived from the literature:
The field of this compound extraction is dynamic, with a clear trend towards integrating disruptive pretreatments with greener solvents and multi-step purification to achieve high-quality products efficiently.
The table below summarizes the radical-scavenging activity of fucoxanthin and its stereoisomers, providing a direct comparison across four common antioxidant assays. The EC50 value represents the half-maximal effective concentration; a lower EC50 indicates greater potency [1].
| Assay System | Radical Type | This compound Form | EC50 (μg/mL) | Comparison with α-Tocopherol |
|---|---|---|---|---|
| DPPH | Stable organic radical | 13Z- and 13'Z-Fuco | Most Potent | Weaker [1] |
| (all-E)-Fuco | Intermediate | Weaker [1] | ||
| 9'Z-Fuco | Least Potent | Weaker [1] | ||
| ABTS | Metastable radical cation | 9'Z-Fuco | 33.54 | Weaker [1] |
| (all-E)-Fuco | Intermediate | Weaker [1] | ||
| 13Z- and 13'Z-Fuco | Least Potent | Weaker [1] | ||
| Hydroxyl Radical | Highly reactive free radical | All tested isomers | ~0.03 to 0.14 mg/mL* | Stronger [1] |
| Superoxide Radical | Anion radical | 13Z- and 13'Z-Fuco | Most Potent | Weaker [1] |
| (all-E)-Fuco | Intermediate | Weaker [1] | ||
| 9'Z-Fuco | Least Potent | Weaker [1] |
> Note: The hydroxyl radical EC50 values were reported in mg/mL in the original source for the scavenging activity of all-trans-fucoxanthin [2]. The relative order of potency among isomers for this assay was reported as similar [1].
For researchers seeking to replicate or design experiments, here are detailed methodologies for the key assays cited.
This compound's antioxidant activity extends beyond direct radical scavenging to the modulation of cellular signaling pathways that manage oxidative stress. The following diagram illustrates the key pathways involved in its cytoprotective effects, synthesized from multiple studies [3] [4].
The primary mechanism involves the Nrf2/ARE pathway [4]. Under oxidative stress, this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), activating the transcription of cytoprotective genes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase (CAT), and glutathione peroxidase (GPx) [4]. This compound can also activate the PI3K/Akt signaling pathway, which further enhances Nrf2 activity and inactivates GSK-3β, a kinase implicated in apoptosis, thereby contributing to enhanced cell survival [4].
Irritant